Product packaging for Myristic acid-d7(Cat. No.:)

Myristic acid-d7

Cat. No.: B12409272
M. Wt: 235.41 g/mol
InChI Key: TUNFSRHWOTWDNC-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myristic acid-d7 is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 235.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B12409272 Myristic acid-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O2

Molecular Weight

235.41 g/mol

IUPAC Name

12,12,13,13,14,14,14-heptadeuteriotetradecanoic acid

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2

InChI Key

TUNFSRHWOTWDNC-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of deuterated myristic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterated Myristic Acid for Researchers and Drug Development Professionals.

Introduction

Deuterated myristic acid is a stable isotope-labeled form of myristic acid, a common 14-carbon saturated fatty acid. In this molecule, one or more hydrogen atoms (¹H) are replaced by their heavier, non-radioactive isotope, deuterium (²H or D). This substitution results in a molecule that is chemically similar to its natural counterpart but has a greater mass. The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond. These characteristics make deuterated myristic acid an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and analytical chemistry.

The primary advantage of using deuterated compounds lies in their utility as tracers and internal standards.[1][2][3][4] Because mass spectrometry can easily distinguish between the deuterated and non-deuterated forms, researchers can track the metabolic fate of myristic acid in vivo and in vitro with high precision.[1][2][3][4] In drug development, deuteration can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties by slowing down metabolism at specific sites.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of various deuterated myristic acids, details their applications, and outlines key experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of deuterated myristic acid are similar to those of its unlabeled form, with notable differences in molecular weight and mass spectrometric behavior. Several deuterated variants are commercially available, with myristic acid-d₂₇ being the per-deuterated form where all 27 non-acidic hydrogens are substituted.

General Properties
PropertyMyristic Acid-d₂₇Myristic Acid-d₅Myristic Acid-d₂Unlabeled Myristic Acid
Synonyms C14:0-d27, FA 14:0-d27, Tetradecanoic Acid-d27[7][8]Tetradecanoic-13,13,14,14,14-d5 acid[3]FA 14:0-d2, Tetradecanoic-2,2-d2 acid[9]n-Tetradecanoic acid, C14:0[10]
Molecular Formula C₁₄HD₂₇O₂[4][7][11]C₁₄H₂₃D₅O₂[3]C₁₄H₂₆D₂O₂[9]C₁₄H₂₈O₂[10]
Formula Weight 255.5 g/mol [7][11][12][13]233.40 g/mol [3]230.4 g/mol [9]228.37 g/mol
Appearance Solid[7], Off-White Solid-Crystalline Solid[9]Oily White Crystalline Solid[10]
Isotopic Purity ≥98 atom % D[14], ≥99% deuterated forms (d1-d27)[7]-≥99% deuterated forms (d1-d2)[9]-
Chemical Purity ≥95% (Myristic Acid)[7], 98%[12][13][15]---
Mass Shift M+27[14]---
Storage -20°C[7][11] or Room Temperature[12][13]---
Stability ≥ 4 years at -20°C[7]---
Thermal and Solubility Properties
PropertyMyristic Acid-d₂₇ / d₅Unlabeled Myristic Acid
Melting Point 52-54 °C (lit.)[3][4][14]54.4 °C[10], 58.5 °C[16]
Boiling Point 250 °C at 100 mmHg (lit.)[3][4][14]326.2 °C at 760 mmHg[10][16]
Flash Point >110 °C (>230 °F) (lit.)[4], 113 °C (closed cup)[14]-
Solubility in DMSO ~12 mg/mL[7][11], 100 mg/mL (with ultrasonic)[1]-
Solubility in DMF ~15 mg/mL[1][7][11]-
Solubility in Ethanol ~15 mg/mL[1][7][11]Soluble[10]
Solubility in Water Practically Insoluble24 mg/L at 30 °C[10]

Applications in Research and Development

Deuterated myristic acid is a versatile tool primarily used as an internal standard for mass spectrometry and as a metabolic tracer to study lipid metabolism and protein modification.

Internal Standard for Mass Spectrometry

The most common application of deuterated myristic acid (especially Myristic acid-d₂₇) is as an internal standard for the quantification of unlabeled myristic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][11] Because the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it can accurately correct for variations in sample preparation and instrument response, leading to highly precise quantification.

Metabolic Tracer Studies

Stable isotope tracers are essential for studying the dynamics of metabolic pathways in vivo without the need for radioactive materials.[17] Deuterated myristic acid can be administered to cells or organisms to trace its absorption, distribution, and metabolic fate.[17]

Key metabolic processes studied include:

  • Fatty Acid Elongation: Studies in rats have shown that deuterated myristic acid (C14:0) is actively elongated to form deuterated palmitic acid (C16:0) and stearic acid (C18:0).[18][19]

  • Incorporation into Complex Lipids: The tracer can be tracked as it is incorporated into various lipid classes, such as triglycerides and phospholipids like phosphatidylcholine, providing insights into lipid synthesis and turnover in different tissues.[18][19]

  • Beta-Oxidation: By measuring the appearance of deuterated downstream metabolites, researchers can quantify the rate at which myristic acid is broken down for energy.[19]

Probing Protein N-Myristoylation

N-myristoylation is a crucial post-translational modification where myristic acid is attached to the N-terminal glycine of many proteins, mediating membrane targeting and signal transduction.[9][11][20] Myristic acid is first activated to myristoyl-CoA, which is then transferred to the protein by N-myristoyltransferase (NMT).[9][11] Using deuterated myristic acid allows for the tracking of this process, enabling the identification of myristoylated proteins and the study of NMT activity under various conditions.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

A standardized protocol for preparing a stock solution of deuterated myristic acid is crucial for experimental reproducibility.

Methodology:

  • Weigh the solid deuterated myristic acid accurately. Note that for some commercial sources, the sample weight accuracy is within a certain tolerance (e.g., 5% over to 2% under).[7] For higher precision, the deuterated standard should be quantified against a precisely weighed unlabeled standard.[7]

  • Dissolve the solid in an appropriate organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][7] Solubility can be enhanced by gentle warming to 37°C or sonication, especially for highly concentrated solutions in DMSO.[1][11]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the fatty acid.[7]

  • Store the stock solution at -20°C or -80°C in tightly sealed vials. For solutions stored at -80°C, use within 6 months; for -20°C, use within 1 month to ensure stability.[2][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]

Quantification of Myristic Acid using LC-MS with a Deuterated Internal Standard

This protocol outlines a general workflow for using Myristic acid-d₂₇ as an internal standard to quantify endogenous myristic acid in a biological sample (e.g., plasma).

Methodology:

  • Sample Preparation:

    • Thaw the biological sample (e.g., 100 µL of plasma).

    • Add a known amount of Myristic acid-d₂₇ internal standard solution.

    • Perform lipid extraction using a suitable method, such as a Folch or Bligh-Dyer extraction, to isolate the total lipid fraction.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Optional but common for GC-MS): For GC-MS analysis, convert the fatty acids to their more volatile methyl ester derivatives (FAMEs) using a reagent like BF₃-methanol.

  • LC-MS/GC-MS Analysis:

    • Reconstitute the sample in the mobile phase or appropriate solvent.

    • Inject the sample into the LC-MS or GC-MS system.

    • Use an appropriate chromatographic method to separate myristic acid from other lipids.

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of both the unlabeled myristic acid and the deuterated internal standard (e.g., Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of unlabeled myristic acid with a fixed concentration of the deuterated internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Calculate the concentration of myristic acid in the unknown sample by comparing its peak area ratio to the standard curve.

In Vivo Metabolic Tracer Study

This protocol describes a generalized approach for an in vivo study to trace the metabolism of deuterated myristic acid, based on methodologies from rodent studies.[18]

Methodology:

  • Tracer Administration: Administer a known quantity of deuterated myristic acid (e.g., d₃-C14:0) to the subject organism (e.g., via oral gavage for rats).[18] The tracer can be dissolved in a vehicle like corn oil.

  • Time-Course Sampling: Collect biological samples (blood, liver, adipose tissue, etc.) at various time points post-administration (e.g., 6, 24, 48 hours).[18]

  • Lipid Extraction and Fractionation:

    • Extract total lipids from the collected tissues as described in the previous protocol.

    • If desired, separate different lipid classes (e.g., phosphatidylcholines, triglycerides) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Analysis by GC-MS:

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extracts or fractions.

    • Analyze the FAMEs by GC-MS to determine the incorporation of deuterium into myristic acid (C14:0) and its elongation products, palmitic acid (C16:0) and stearic acid (C18:0).[18]

  • Data Interpretation: Quantify the amount of deuterated fatty acids in each lipid pool at each time point to model the kinetics of fatty acid uptake, elongation, and incorporation into complex lipids.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Myristic Acid-d27 (IS) sample->add_is extract Lipid Extraction (e.g., Folch) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS System reconstitute->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio quant Quantification curve Compare to Standard Curve ratio->curve result Final Concentration curve->result

Caption: Workflow for quantifying myristic acid using a deuterated internal standard.

metabolic_fate cluster_activation Activation cluster_pathways Metabolic Pathways cluster_products Products dMA Deuterated Myristic Acid (d-C14:0) dMACoA d-Myristoyl-CoA dMA->dMACoA elongation Elongation dMACoA->elongation beta_ox β-Oxidation dMACoA->beta_ox incorporation Lipid Synthesis dMACoA->incorporation myristoylation N-Myristoylation dMACoA->myristoylation dPA d-Palmitic Acid (C16:0) elongation->dPA d_acetylcoa d-Acetyl-CoA beta_ox->d_acetylcoa d_lipids d-Triglycerides d-Phospholipids incorporation->d_lipids d_protein Myristoylated Protein myristoylation->d_protein dSA d-Stearic Acid (C18:0) dPA->dSA

Caption: Metabolic fate of deuterated myristic acid after cellular uptake.

n_myristoylation MA Myristic Acid (or d-Myristic Acid) AcylCoA_Synth Acyl-CoA Synthetase MA->AcylCoA_Synth ATP ATP ATP->AcylCoA_Synth CoA CoA-SH CoA->AcylCoA_Synth MACoA Myristoyl-CoA AcylCoA_Synth->MACoA AMP + PPi NMT N-Myristoyltransferase (NMT) MACoA->NMT Protein Substrate Protein (with N-terminal Glycine) Protein->NMT MyrProtein N-Myristoylated Protein NMT->MyrProtein CoA-SH

Caption: The protein N-myristoylation signaling pathway.

References

A Researcher's Guide to the Certificate of Analysis for Myristic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like Myristic acid-d7 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and suitability for its intended application, often as an internal standard in mass spectrometry-based quantification. This in-depth technical guide demystifies the CoA of this compound, detailing the key analytical data and the experimental protocols used to generate it.

Understanding the Data: A Summary of Key Quantitative Parameters

A typical Certificate of Analysis for this compound will contain a wealth of quantitative data. The following tables summarize the essential information and typical specifications you might encounter.

Table 1: General Properties and Identification

ParameterTypical Specification
Formal Name tetradecanoic-12,12,13,13,14,14,14-d7 acid
Synonyms C14:0-d7, FA 14:0-d7, Tetradecanoic Acid-d7
Molecular Formula C₁₄H₂₁D₇O₂[1]
Formula Weight 235.4 g/mol [1]
CAS Number Not always available for deuterated analogs
Appearance To be determined (often a solid)
Solubility Soluble in Chloroform[1]

Table 2: Purity and Isotopic Enrichment

ParameterMethodTypical Specification
Chemical Purity GC-MS, LC-MS≥98%
Isotopic Purity (Deuterated Forms) Mass Spectrometry≥99% deuterated forms (d1-d7)[1]
Elemental Analysis Combustion AnalysisC: 71.43%, H (including D): 14.98%, O: 13.59% (Theoretical)[2]

Table 3: Safety and Storage Information

ParameterRecommendation
Storage Temperature -20°C for long-term storage
Shipping Conditions Ambient temperature for short periods
Handling For research use only. Not for human or veterinary use.[2][3]

Experimental Protocols: The Science Behind the Certificate

The data presented on a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a cornerstone technique for analyzing fatty acids. It separates compounds based on their volatility and mass-to-charge ratio, allowing for both quantification of purity and confirmation of identity. This compound is intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS.[1][2][3]

Methodology:

  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized to form a fatty acid methyl ester (FAME).[4][5] This is achieved by reacting the sample with a methylating agent like 6% H2SO4 in methanol and heating.[6]

  • Internal Standard: For accurate quantification, a known amount of an internal standard (a different fatty acid not present in the sample) is added.[5]

  • GC Separation:

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

    • Column: A capillary column with a polar stationary phase (e.g., polyethylene glycol) is commonly used for FAME analysis.[7]

    • Carrier Gas: Helium is typically used as the carrier gas.[6]

    • Temperature Program: The oven temperature is ramped to separate the FAMEs based on their boiling points.

  • Mass Spectrometry Detection:

    • Ionization: As the compounds elute from the GC column, they are ionized, typically using electron ionization (EI).

    • Mass Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Analysis: The resulting mass spectrum provides a molecular fingerprint, confirming the identity of this compound and its deuterated nature. Purity is determined by integrating the peak area of the target compound relative to other detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • The sample is placed in a high-field NMR spectrometer.

    • The ¹H NMR spectrum will show signals for all the hydrogen atoms in the molecule. The absence of signals at the positions corresponding to the deuterated carbons (12, 13, and 14 positions) confirms the isotopic labeling.

  • ¹³C NMR Analysis:

    • The ¹³C NMR spectrum provides information about the carbon skeleton.

    • The signals for the deuterated carbons will show a characteristic splitting pattern (due to coupling with deuterium) and a lower intensity, further confirming the location of the labels.

Visualizing the Workflow and Biological Context

Diagrams are essential for understanding complex processes. The following visualizations illustrate the analytical workflow for this compound and its role in a key biological pathway.

Figure 1: General workflow for the analysis and certification of this compound.

Myristic acid is not just an analytical standard; it's also a key player in cellular signaling through a process called myristoylation.[8][9] This modification involves the attachment of a myristoyl group to a protein, which can influence its localization and function.[8][10][11]

Figure 2: Simplified signaling pathway involving protein N-myristoylation.

By understanding the data, the methodologies used to generate it, and the biological relevance of the compound, researchers can confidently utilize this compound in their studies, ensuring data integrity and advancing scientific discovery.

References

The Role of Deuterated Myristic Acid (Myristic Acid-d7) in Advancing Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern lipidomics, enabling precise quantification and dynamic tracking of lipid metabolism. Among these, deuterated myristic acid, particularly Myristic acid-d7, has emerged as a critical reagent. This technical guide provides an in-depth exploration of the role of this compound in lipidomics research. It details its application as an internal standard for mass spectrometry-based quantification, its utility in stable isotope tracing studies to elucidate metabolic pathways, and provides comprehensive experimental protocols. Furthermore, this guide presents key metabolic and signaling pathways involving myristic acid, visualized through detailed diagrams, to offer a complete resource for researchers in the field.

Introduction to Myristic Acid and the Significance of Deuteration

Myristic acid (14:0) is a saturated fatty acid found in various animal and vegetable fats.[1] It plays a crucial role in cellular processes, not only as an energy source and a structural component of membranes but also as a key player in protein modification and signaling pathways.[2][3] One of the most significant modifications is N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine of proteins, which is vital for protein targeting and function.[4][5]

In lipidomics, the accurate quantification and metabolic tracing of myristic acid and its derivatives are essential for understanding its physiological and pathological roles. Deuterium-labeled myristic acid, such as this compound, serves as an ideal tool for these purposes. The substitution of hydrogen atoms with deuterium results in a mass shift that is easily detectable by mass spectrometry (MS), without significantly altering the compound's chemical properties.[6] This allows this compound to be used as an internal standard to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analyses.[7][8] Moreover, its use as a tracer in stable isotope labeling experiments enables researchers to follow the metabolic fate of myristic acid in living systems.[9]

Applications of this compound in Lipidomics

Internal Standard for Accurate Quantification

The primary application of this compound in lipidomics is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][10] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous, unlabeled myristic acid. By comparing the peak area of the deuterated standard to that of the unlabeled analyte, researchers can accurately determine the concentration of myristic acid in the sample, compensating for any loss during extraction and derivatization.[11]

Stable Isotope Tracing of Metabolic Pathways

This compound is a powerful tool for metabolic flux analysis, allowing researchers to trace the metabolic fate of myristic acid within cells and organisms.[12][13] By introducing this compound into a biological system, scientists can track its incorporation into various lipid species and its conversion into other fatty acids through processes like elongation. This provides valuable insights into the dynamics of lipid metabolism in health and disease.[4][9]

Key Metabolic Fates of Myristic Acid:

  • Fatty Acid Elongation: Myristic acid can be elongated to form longer-chain saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0).[4]

  • Triglyceride Synthesis: It is a precursor for the synthesis of triglycerides, the primary form of energy storage in the body.[14]

  • Protein N-Myristoylation: Myristoyl-CoA, the activated form of myristic acid, is used by N-myristoyltransferase (NMT) to modify a wide range of proteins involved in signaling and cellular regulation.[5]

Quantitative Data from Myristic Acid Metabolism Studies

The following tables summarize quantitative data from studies investigating the metabolism of myristic acid.

ParameterValueBiological SystemReference
Cellular Uptake of Myristic Acid (after 4 hr)86.9 ± 0.9% of initial radioactivityCultured Rat Hepatocytes[14]
Incorporation into Cellular Lipids (after 4 hr)33.4 ± 2.8% of initial radioactivityCultured Rat Hepatocytes[14]
Incorporation into Cellular Triglycerides (after 30 min)7.4 ± 0.9% of initial radioactivityCultured Rat Hepatocytes[14]
β-oxidation (after 4 hr)14.9 ± 2.2% of initial radioactivityCultured Rat Hepatocytes[14]
Elongation to Palmitic Acid (after 12 hr)12.2 ± 0.8% of initial radioactivityCultured Rat Hepatocytes[14]

Table 1: Metabolism of Myristic Acid in Cultured Rat Hepatocytes. This table presents the distribution of radiolabeled myristic acid into various metabolic pathways and lipid fractions in cultured rat hepatocytes over different time points.

Fatty AcidPercentage of Newly Synthesized Fatty AcidsBiological System
Myristic Acid (14:0)9.4 ± 1.5%Cultured Rat Hepatocytes
Palmitic Acid (16:0)72.5 ± 3.2%Cultured Rat Hepatocytes
Stearic Acid (18:0)10.4 ± 3.4%Cultured Rat Hepatocytes

Table 2: De Novo Synthesis of Saturated Fatty Acids. This table shows the relative abundance of newly synthesized saturated fatty acids, including myristic acid, in cultured rat hepatocytes.

Detailed Experimental Protocols

Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol describes the extraction of total fatty acids from plasma for GC-MS analysis.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol)

  • Deionized phosphate-buffered saline (dPBS)

  • Methanol

  • Hydrochloric acid (HCl)

  • Iso-octane

  • 1N Potassium hydroxide (KOH)

  • Pentafluorobenzyl bromide (PFB-Br) in acetonitrile

  • Diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac concentrator

Procedure:

  • To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of dPBS.

  • Add 100 µL of the this compound internal standard solution.

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

  • Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the layers.

  • Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

  • Repeat the iso-octane extraction (steps 4-5) and combine the organic layers.

  • To analyze total fatty acids, add 500 µL of 1N KOH to the remaining methanol/aqueous fraction, vortex, and incubate for 1 hour at room temperature to saponify esterified fatty acids.

  • Acidify the mixture with 500 µL of 1N HCl (check pH is below 5).

  • Repeat the iso-octane extraction twice (steps 4-5) and combine all organic layers.

  • Evaporate the combined iso-octane extracts to dryness using a SpeedVac.

  • Derivatize the fatty acids by adding 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Vortex and let stand at room temperature for 20 minutes.

  • Dry the sample again under vacuum.

  • Reconstitute the derivatized fatty acids in 50 µL of iso-octane for GC-MS analysis.[1]

Stable Isotope Tracing of Fatty Acid Metabolism in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform

  • Water

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of this compound-BSA complex.

  • Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, wash the cells twice with ice-cold PBS to remove excess labeled substrate.

  • Quench metabolism and extract lipids by adding a mixture of ice-cold methanol and chloroform (e.g., 2:1 v/v).

  • Scrape the cells and transfer the lysate to a new tube.

  • Induce phase separation by adding water, vortex, and centrifuge to separate the organic (lipid-containing) and aqueous layers.

  • Collect the lower organic layer.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples to identify and quantify the incorporation of the d7-label into myristic acid and its downstream metabolites (e.g., palmitic acid-d7).

Visualization of Key Pathways

Experimental Workflow for Stable Isotope Tracing

G cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells culture Culture to Confluency start->culture add_label Add this compound to Medium culture->add_label incubate Incubate for Time Course add_label->incubate wash Wash Cells (PBS) incubate->wash extract Lipid Extraction (Methanol/Chloroform) wash->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Metabolite ID & Flux) lcms->data

Caption: Workflow for tracing this compound metabolism in cell culture.

Fatty Acid Elongation Pathway

G Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA 3-Keto-palmitoyl-CoA Myristoyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxy-palmitoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH) Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Palmitoyl_CoA Palmitoyl-CoA (C16:0) Enoyl_CoA->Palmitoyl_CoA Reduction (NADPH)

Caption: Elongation of Myristic acid to Palmitic acid.

N-Myristoylation of Proteins

G Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase (ATP, CoA) NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Protein with N-terminal Glycine Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis

Caption: The N-myristoylation signaling pathway.

Triglyceride Synthesis Pathway (Glycerol-3-Phosphate Pathway)

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->LPA Other_Acyl_CoA Other Acyl-CoA PA Phosphatidic Acid Other_Acyl_CoA->PA TAG Triglyceride Other_Acyl_CoA->TAG LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TAG DGAT

Caption: Triglyceride synthesis via the glycerol-3-phosphate pathway.

Conclusion

This compound is a versatile and indispensable tool in lipidomics research. Its application as an internal standard ensures the accuracy and reliability of quantitative data, while its use as a metabolic tracer provides dynamic insights into the complex network of lipid metabolism. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to leverage the power of stable isotope labeling in their studies. As the field of lipidomics continues to expand, the role of deuterated standards like this compound will undoubtedly become even more critical in unraveling the intricate roles of lipids in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Myristic acid-d7 for beginners in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Myristic Acid-d7 in Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

Myristic acid is a common 14-carbon saturated fatty acid found in many animal and vegetable fats. In cellular biology, it plays a crucial role in various signaling pathways and is a key component in the post-translational modification of proteins known as N-terminal myristoylation.[1][2][3] This modification, where myristic acid is attached to the N-terminal glycine of a protein, can influence the protein's subcellular localization and function.[2][3]

This compound is a deuterated form of myristic acid, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution increases the molecular weight of the molecule without significantly altering its chemical properties. This key feature makes this compound an excellent internal standard for quantitative mass spectrometry (MS) analysis of its unlabeled counterpart, myristic acid.[4][5]

The Role of Internal Standards in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio.[6] However, the accuracy of quantification can be affected by several factors, including sample loss during preparation and variability in ionization efficiency. To correct for these potential errors, an internal standard is added in a known amount to every sample.

An ideal internal standard should behave chemically and physically similarly to the analyte of interest. Deuterated compounds, such as this compound, are considered the gold standard for internal standards in MS-based quantification because they co-elute with the analyte during chromatography and have similar ionization efficiencies, but are distinguishable by their different masses.[7]

Key Properties of Myristic Acid and this compound

The following table summarizes and compares the key chemical properties of myristic acid and its deuterated analog, this compound.

PropertyMyristic AcidThis compound
Synonyms Tetradecanoic acid, C14:0Tetradecanoic-12,12,13,13,14,14,14-d7 acid, C14:0-d7
Molecular Formula C₁₄H₂₈O₂C₁₄H₂₁D₇O₂[5]
Molecular Weight ~228.37 g/mol ~235.42 g/mol [5]
Purity Varies by supplier≥99% deuterated forms (d₁-d₇)[4]
Typical Use AnalyteInternal Standard for GC- or LC-MS[4][5]

Applications in Research and Drug Development

The use of this compound as an internal standard enables the precise and accurate quantification of myristic acid in various biological matrices. This has significant applications in:

  • Metabolomics and Lipidomics: Studying the role of myristic acid in metabolic pathways and its association with diseases.[8]

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of myristic acid-containing drugs or formulations.

  • Clinical Diagnostics: Developing assays to measure myristic acid levels as potential biomarkers for certain conditions.

  • Protein Myristoylation Research: Investigating the regulation and downstream effects of this important post-translational modification.

Experimental Protocol: Quantification of Myristic Acid in Human Plasma

This section provides a detailed methodology for the quantification of myristic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Myristic Acid standard

  • This compound internal standard[4][5]

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Chloroform

Preparation of Standards and Quality Controls

Stock Solutions: Prepare 1 mg/mL stock solutions of myristic acid and this compound in methanol.

Working Solutions:

  • Calibration Standards: Serially dilute the myristic acid stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the myristic acid standard.

Sample Preparation (Lipid Extraction)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate myristic acid from other plasma components.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both myristic acid and this compound.

Data Analysis
  • Integrate the peak areas for both the myristic acid and this compound MRM transitions.

  • Calculate the peak area ratio (myristic acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of myristic acid in the unknown plasma samples.

Visualizing Key Concepts and Workflows

The Principle of Using a Deuterated Internal Standard

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Myristic Acid (Analyte) (Unknown Amount) Mix Spike IS into Sample Analyte->Mix IS This compound (IS) (Known Amount) IS->Mix Extract Extraction & Cleanup Mix->Extract LCMS Detection Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification (Determine Analyte Amount) Ratio->Quant

Caption: Logical workflow for quantification using a deuterated internal standard.

Experimental Workflow for Myristic Acid Quantification

G start Start plasma Plasma Sample (50 µL) start->plasma spike Spike with this compound plasma->spike extract Liquid-Liquid Extraction (Chloroform:Methanol) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Analysis (Peak Area Ratio) inject->analyze end End analyze->end

Caption: Step-by-step experimental workflow for plasma sample analysis.

Protein N-Myristoylation Signaling Pathway

G cluster_downstream Downstream Effects MA Myristic Acid MyristoylCoA Myristoyl-CoA MA->MyristoylCoA CoA Coenzyme A + ATP CoA->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Protein Precursor Protein (with N-terminal Glycine) Protein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Localization Membrane Targeting MyristoylatedProtein->Localization Interaction Protein-Protein Interactions MyristoylatedProtein->Interaction Signaling Signal Transduction MyristoylatedProtein->Signaling

References

Unlocking Metabolic Secrets: A Technical Guide to Deuterated Fatty Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of deuterated fatty acids (D-PUFAs) in metabolic studies. D-PUFAs are powerful tools for tracing metabolic pathways, understanding disease mechanisms, and developing novel therapeutic strategies for a range of disorders linked to oxidative stress. This guide provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of key quantitative findings from preclinical and clinical studies.

The Core Concept: Combating Lipid Peroxidation with the Kinetic Isotope Effect

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, but their bis-allylic hydrogens are highly susceptible to abstraction by reactive oxygen species (ROS). This initiates a damaging chain reaction known as lipid peroxidation, which has been implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and metabolic syndrome.

Deuterated polyunsaturated fatty acids are synthetic versions of naturally occurring PUFAs in which the hydrogen atoms at the vulnerable bis-allylic positions are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This seemingly minor substitution has a profound impact on the fatty acid's stability. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect (KIE) , dramatically slows down the rate of hydrogen (or deuterium) abstraction by ROS, thereby inhibiting the initiation and propagation of lipid peroxidation.[1][2]

This targeted "reinforcement" of PUFAs offers a unique therapeutic strategy. Unlike traditional antioxidants that scavenge free radicals, D-PUFAs become integrated into cellular membranes, providing inherent protection against oxidative damage without altering the fundamental structure or function of the lipid.[1][2]

Key Applications in Metabolic Research and Drug Development

The unique properties of D-PUFAs make them invaluable tools for a variety of research applications:

  • Metabolic Tracing: The distinct mass of deuterium allows researchers to use D-PUFAs as tracers to follow the intricate pathways of fatty acid metabolism, including their uptake, incorporation into complex lipids, and subsequent metabolic transformations.[3] Mass spectrometry techniques can readily distinguish between deuterated and non-deuterated fatty acids, enabling precise quantification of metabolic flux.[4]

  • Therapeutic Development: By mitigating lipid peroxidation, D-PUFAs have shown therapeutic potential in a range of diseases characterized by oxidative stress. Clinical and preclinical studies have explored their efficacy in neurodegenerative diseases like Friedreich's ataxia, Alzheimer's disease, Parkinson's disease, and Infantile Neuroaxonal Dystrophy (INAD), as well as in atherosclerosis and other metabolic disorders.[5][6][7]

  • Understanding Disease Mechanisms: D-PUFAs can be used as research tools to investigate the specific role of lipid peroxidation in disease pathogenesis. By observing the effects of D-PUFA treatment in cellular and animal models, researchers can gain insights into the downstream consequences of oxidative damage and identify potential therapeutic targets.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated fatty acids.

Synthesis of 11,11-Dideuterolinoleic Acid (D2-LA)

The following is a representative, multi-step synthesis protocol for 11,11-dideuterolinoleic acid, the active component of the investigational drug RT001. This protocol is a composite based on established synthetic strategies.

Objective: To introduce deuterium atoms specifically at the C-11 bis-allylic position of linoleic acid.

Materials:

  • Commercially available starting materials (e.g., from chemical suppliers like Sigma-Aldrich or CDN Isotopes)

  • Deuterated reagents (e.g., Deuterium gas (D2), Lithium aluminum deuteride (LiAlD4))

  • Standard organic solvents and reagents

  • Chromatography supplies (silica gel, solvents)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

  • Preparation of a Deuterated Intermediate: The synthesis typically begins with a commercially available precursor that can be selectively deuterated. A common strategy involves the reduction of a suitable functional group (e.g., a ketone or an alkyne) at the C-11 position with a deuterated reducing agent.

  • Chain Elongation: The deuterated intermediate is then subjected to a series of chain elongation reactions, such as Wittig or Grignard reactions, to build the full 18-carbon backbone of linoleic acid.

  • Introduction of Double Bonds: The cis-double bonds at the C-9 and C-12 positions are introduced using stereoselective reactions, such as Lindlar hydrogenation of alkynes.

  • Purification: The final product is purified by column chromatography on silica gel to yield high-purity 11,11-dideuterolinoleic acid.

Characterization: The structure and isotopic enrichment of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Administration of Deuterated Fatty Acids in a Preclinical Mouse Model

This protocol outlines the oral administration of D-PUFAs to mice in a typical metabolic study.

Objective: To deliver a controlled dose of D-PUFAs to mice to study their metabolic fate and therapeutic effects.

Materials:

  • Deuterated fatty acid (e.g., D2-linoleic acid ethyl ester)

  • Vehicle for oral gavage (e.g., corn oil or a specialized diet)

  • Animal gavage needles

  • Animal balance

  • Metabolic cages (optional, for collection of feces and urine)

Procedure:

  • Animal Acclimation: Mice are acclimated to the housing conditions and handling for at least one week prior to the start of the study.

  • Diet Preparation: The deuterated fatty acid is incorporated into the animal's diet at a specific concentration (e.g., 1-2% of the total diet by weight).[9] Alternatively, it can be dissolved in a suitable vehicle for oral gavage.

  • Dosing:

    • Dietary Administration: The specially formulated diet is provided to the mice ad libitum. Food consumption is monitored to calculate the daily dose of the D-PUFA.[9]

    • Oral Gavage: A precise volume of the D-PUFA solution is administered directly into the stomach of the mouse using a gavage needle. This method ensures accurate dosing.

  • Monitoring: Animals are monitored daily for any signs of toxicity or adverse effects. Body weight is recorded regularly.

  • Sample Collection: At the end of the study period, blood and tissues are collected for analysis.

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of lipids from tissues and their analysis by GC-MS to determine the incorporation of deuterated fatty acids.

Objective: To quantify the levels of deuterated and non-deuterated fatty acids in biological samples.

Materials:

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)[7]

  • Internal standards (deuterated fatty acids of a different mass)[7]

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)[7]

  • GC-MS system with a suitable column

Procedure:

  • Tissue Homogenization: A known weight of tissue is homogenized in a suitable buffer or solvent mixture.[10]

  • Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, such as the Folch or Bligh-Dyer method.[10] An internal standard is added at the beginning of the extraction to correct for sample loss.

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids. The free fatty acids are then derivatized to make them volatile for GC analysis.[7]

  • GC-MS Analysis: The derivatized fatty acids are injected into the GC-MS system. The gas chromatograph separates the different fatty acids, and the mass spectrometer detects and quantifies the deuterated and non-deuterated forms based on their mass-to-charge ratio.[11]

  • Data Analysis: The amount of each fatty acid is calculated by comparing its peak area to that of the internal standard.

Measurement of Lipid Peroxidation Products

This section describes two common methods for assessing the extent of lipid peroxidation in biological samples.

This fluorescence-based assay provides a sensitive method for detecting lipid peroxidation in living cells.

Principle: The C11-BODIPY™ 581/591 probe is a fluorescent fatty acid analog that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Procedure: A detailed protocol can be found in the manufacturer's instructions and in published literature. In brief, cells are incubated with the C11-BODIPY™ probe, washed, and then analyzed by fluorescence microscopy or flow cytometry to measure the green and red fluorescence intensities.

This method provides a highly specific and quantitative measure of lipid peroxidation in vivo.

Principle: Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. Their levels are a reliable marker of oxidative stress.

Procedure: Lipids are extracted from tissues or plasma, and the isoprostanes are purified by solid-phase extraction. The purified isoprostanes are then derivatized and analyzed by GC-MS or LC-MS/MS. Deuterated isoprostane internal standards are used for accurate quantification.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of deuterated fatty acids.

Table 1: Effects of Deuterated Polyunsaturated Fatty Acids (D-PUFAs) on Lipid Peroxidation and Disease Markers in Preclinical Models

Model SystemD-PUFA TreatmentOutcome MeasureResultReference
Aldehyde dehydrogenase 2 (ALDH2) deficient mice (model of cognitive impairment)D-PUFA diet for 18 weeksF2-isoprostanes in cortex and hippocampus~55% decrease[9]
Prostaglandin F2α in cortex and hippocampus20-25% decrease[9]
APP/PS1 mutant transgenic mice (model of Alzheimer's disease)D-PUFA diet for 5 monthsF2 isoprostanes and neuroprostanes in brainReduced concentrations[5]
Hippocampal Aβ40 and Aβ38 levelsSignificantly lower[5]
APOE*3-Leiden.CETP mice (model for human-like lipoprotein metabolism)D-PUFA diet for 12 weeksHepatic and plasma F2-isoprostanes~80% decrease[6]
Plasma total cholesterol~25% decrease[6]
Atherosclerotic lesion area26% reduction[6]

Table 2: Summary of Clinical Trial Results for RT001 (di-deuterated linoleic acid)

DiseaseTrial PhaseNumber of ParticipantsTreatment DurationKey FindingsReference
Friedreich's AtaxiaPhase 1b/2a1828 daysStatistically significant improvement in peak exercise workload.[12]
Friedreich's AtaxiaDouble-blind, placebo-controlled6511 monthsNo significant benefit observed at the dosages tested.[11]
Infantile Neuroaxonal Dystrophy (INAD)Phase 2/319 (treated) vs. 36 (natural history control)Minimum 1 yearStatistically significant improvements in overall survival and progression-free survival.[7]
Amyotrophic Lateral Sclerosis (ALS)Phase 2 pilotNot specified6 monthsSlower functional decline in treated patients compared to placebo (not statistically significant due to small sample size).[13]

Visualizing Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and experimental workflows related to the study of deuterated fatty acids.

Signaling Pathway: Inhibition of Lipid Peroxidation by D-PUFAs

Lipid_Peroxidation_Inhibition cluster_0 Lipid Peroxidation Cascade cluster_1 D-PUFA Intervention ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA H abstraction DPUFA Deuterated PUFA (D-PUFA) ROS->DPUFA Slower D abstraction (KIE) Lipid_Radical Lipid Radical PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->PUFA Chain Reaction Lipid_Peroxide Lipid Peroxide Peroxyl_Radical->Lipid_Peroxide Damage Cellular Damage Lipid_Peroxide->Damage DPUFA_Radical Chain Termination DPUFA->DPUFA_Radical

Caption: Inhibition of lipid peroxidation by D-PUFAs via the kinetic isotope effect.

Experimental Workflow: Preclinical Evaluation of D-PUFAs in a Mouse Model

Preclinical_Workflow cluster_analysis Analytical Endpoints start Start: Animal Model Selection diet Diet Formulation: - Control (H-PUFA) - Treatment (D-PUFA) start->diet admin D-PUFA Administration (e.g., 12 weeks) diet->admin monitoring In-life Monitoring: - Body Weight - Clinical Signs admin->monitoring collection Sample Collection: - Blood - Tissues monitoring->collection analysis Sample Analysis collection->analysis data Data Analysis & Interpretation analysis->data mass_spec Mass Spectrometry: - D-PUFA Incorporation - Lipid Peroxidation Markers analysis->mass_spec biochem Biochemical Assays: - Enzyme Activity - Protein Expression analysis->biochem histology Histopathology analysis->histology end End: Report Findings data->end

Caption: A typical experimental workflow for the preclinical evaluation of D-PUFAs.

Logical Relationship: Rationale for D-PUFA Therapy in Oxidative Stress-Related Diseases

DPUFA_Rationale disease Oxidative Stress-Related Disease (e.g., Neurodegeneration) ros Increased Reactive Oxygen Species (ROS) disease->ros lpo Lipid Peroxidation of PUFAs ros->lpo damage Membrane Damage & Cellular Dysfunction lpo->damage inhibition Inhibition of Lipid Peroxidation lpo->inhibition pathology Disease Pathology damage->pathology therapy Therapeutic Benefit pathology->therapy dpufa D-PUFA Administration kie Kinetic Isotope Effect dpufa->kie kie->inhibition protection Membrane Protection & Restored Function inhibition->protection protection->therapy

Caption: The logical framework for the therapeutic application of D-PUFAs.

Conclusion

Deuterated fatty acids represent a novel and promising class of molecules for the study and treatment of diseases associated with oxidative stress. Their unique mechanism of action, which leverages the kinetic isotope effect to prevent lipid peroxidation, sets them apart from traditional antioxidant therapies. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of D-PUFAs in their own work. As our understanding of the role of lipid peroxidation in disease continues to grow, the application of deuterated fatty acids is poised to make significant contributions to the fields of metabolic research and medicine.

References

An In-depth Technical Guide to Myristic Acid-d7 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of Myristic Acid-d7: Properties, Applications, and Methodologies for Advanced Research

This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the key characteristics and applications of this compound. This deuterated analog of myristic acid serves as a critical tool in metabolic research and mass spectrometry-based proteomics, offering a stable isotope label for tracing and quantifying its unmodified counterpart and the proteins to which it attaches.

Core Properties of this compound

This compound is a saturated fatty acid in which seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling renders it distinguishable from endogenous myristic acid by mass spectrometry without significantly altering its chemical behavior. Its primary application lies in its use as an internal standard for the accurate quantification of myristic acid in various biological samples.

Quantitative data for this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

PropertyThis compoundMyristic Acid (Unlabeled)
Chemical Formula C₁₄H₂₁D₇O₂[1][2]C₁₄H₂₈O₂
Molecular Weight 235.42 g/mol [1][2]228.37 g/mol [3]
Formal Name tetradecanoic-12,12,13,13,14,14,14-d7 acid[1]Tetradecanoic acid[4]
Synonyms C14:0-d7, FA 14:0-d7, Tetradecanoic Acid-d7[1]n-Tetradecoic acid, 1-Tridecanecarboxylic acid[4]
Physical Form Solid[1]Oily white crystalline solid[5]
Melting Point Not explicitly available for d7; expected to be similar to unlabeled.52-56 °C[3]
Boiling Point Not explicitly available for d7; expected to be similar to unlabeled.326 °C at 1013 hPa[3]
Density Not explicitly available for d7; expected to be similar to unlabeled.0.8622 g/cm³ at 54 °C[3]
Solubility Soluble in chloroform.[1]Soluble in alcohol, ether, and chloroform; insoluble in water.[6]
Purity ≥99% deuterated forms (d₁-d₇)[1]≥99.0% (GC)[3]

The Biological Significance of N-Myristoylation

Myristic acid plays a crucial role in a vital post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins.[7] This lipid modification is critical for mediating protein-protein interactions and targeting proteins to cellular membranes, which is essential for their proper function in various signal transduction pathways.[7][8]

The enzyme responsible for this modification is N-myristoyltransferase (NMT).[7] N-myristoylation can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.[7]

N_Myristoylation_Process cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane This compound This compound Myristoyl-CoA Synthetase Myristoyl-CoA Synthetase This compound->Myristoyl-CoA Synthetase ATP, CoA Myristoyl-CoA-d7 Myristoyl-CoA-d7 Myristoyl-CoA Synthetase->Myristoyl-CoA-d7 N-Myristoyltransferase (NMT) N-Myristoyltransferase (NMT) Myristoyl-CoA-d7->N-Myristoyltransferase (NMT) Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->N-Myristoyltransferase (NMT) Myristoylated Protein-d7 Myristoylated Protein-d7 N-Myristoyltransferase (NMT)->Myristoylated Protein-d7 Transfer of Myristoyl-d7 group Membrane Targeting Membrane Targeting Myristoylated Protein-d7->Membrane Targeting Hydrophobic interaction

Caption: General workflow of N-myristoylation using this compound.

A prominent example of the importance of N-myristoylation is in the activation of Src family kinases, which are non-receptor tyrosine kinases that play key roles in cell proliferation, differentiation, and survival. The myristoylation of the N-terminal glycine of c-Src is essential for its localization to the plasma membrane, a prerequisite for its activation and downstream signaling.

Src_Kinase_Activation cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Inactive c-Src (Myristoylated) Inactive c-Src (Myristoylated) Membrane-associated c-Src Membrane-associated c-Src Inactive c-Src (Myristoylated)->Membrane-associated c-Src Myristoyl anchor Activating Signal Activating Signal Activating Signal->Membrane-associated c-Src Dephosphorylation of Tyr527 Dephosphorylation of Tyr527 Autophosphorylation of Tyr416 Autophosphorylation of Tyr416 Dephosphorylation of Tyr527->Autophosphorylation of Tyr416 Active c-Src Active c-Src Autophosphorylation of Tyr416->Active c-Src Downstream Signaling Downstream Signaling Active c-Src->Downstream Signaling Membrane-associated c-Src->Dephosphorylation of Tyr527

Caption: Role of myristoylation in Src kinase activation.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in metabolic labeling and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Labeling of Cultured Cells

This protocol outlines the steps for incorporating this compound into cellular proteins.

  • Cell Culture: Plate adherent mammalian cells on 10 cm dishes and grow to ~80% confluency in standard culture medium.

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with this compound. The final concentration of this compound may need to be optimized depending on the cell line and experimental goals, but a starting concentration in the range of 20-50 µM is recommended.

  • Labeling: Remove the standard culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells and incubate for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest: After the labeling period, collect the medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The protein lysate is now ready for downstream analysis.

Lipid Extraction and Sample Preparation for LC-MS Analysis

This protocol describes the extraction of lipids from labeled cells for analysis.

  • Lipid Extraction (Folch Method):

    • To the cell lysate, add a mixture of chloroform and methanol (2:1 v/v).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers. The lower organic phase contains the lipids.

  • Sample Preparation:

    • Carefully collect the lower organic phase and transfer it to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).

LC-MS/MS Analysis of Myristoylated Proteins

This protocol provides a general workflow for the analysis of proteins labeled with this compound.

  • In-solution or In-gel Digestion of Proteins:

    • Take a known amount of protein lysate from the metabolic labeling experiment.

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into smaller peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants that could interfere with the MS analysis.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the peptides using a reversed-phase column with a suitable gradient of organic solvent.

    • The mass spectrometer will be operated in a data-dependent acquisition mode, where it first performs a full scan to detect all eluting peptides and then selects the most abundant peptides for fragmentation (MS/MS).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and their corresponding proteins.

    • The presence of a +7 Da mass shift in the myristoylated peptides will confirm the incorporation of this compound.

    • The relative or absolute quantification of the myristoylated proteins can be performed by comparing the peak areas of the deuterated and non-deuterated myristoylated peptides.

LCMS_Workflow Metabolically Labeled Cell Lysate Metabolically Labeled Cell Lysate Protein Digestion (Trypsin) Protein Digestion (Trypsin) Metabolically Labeled Cell Lysate->Protein Digestion (Trypsin) Peptide Mixture Peptide Mixture Protein Digestion (Trypsin)->Peptide Mixture Peptide Cleanup (C18 SPE) Peptide Cleanup (C18 SPE) Peptide Mixture->Peptide Cleanup (C18 SPE) Cleaned Peptides Cleaned Peptides Peptide Cleanup (C18 SPE)->Cleaned Peptides LC Separation LC Separation Cleaned Peptides->LC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) LC Separation->Mass Spectrometry (MS/MS) Data Analysis Data Analysis Mass Spectrometry (MS/MS)->Data Analysis

Caption: Workflow for LC-MS/MS analysis of myristoylated proteins.

This technical guide provides a foundational understanding of this compound and its application in modern biological research. The provided protocols offer a starting point for researchers to design and execute experiments to investigate the important role of N-myristoylation in cellular processes.

References

A Technical Guide to Myristic Acid-d7: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Myristic acid-d7, a deuterated analog of myristic acid. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document covers supplier information, available purity grades, and detailed methodologies for its application as an internal standard in quantitative analyses.

Introduction to this compound

This compound is a stable isotope-labeled version of myristic acid, a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH. In this compound, seven hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous myristic acid in various biological samples.[1][2] Its chemical structure is tetradecanoic-12,12,13,13,14,14,14-d7 acid.

The primary application of this compound is in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[2] By adding a known amount of this compound to a sample, the naturally occurring myristic acid can be accurately quantified, compensating for variations during sample preparation and analysis.

Supplier Information and Purity Grades

A variety of chemical suppliers offer this compound, with purity grades suitable for research and analytical applications. The following table summarizes the information from prominent suppliers.

SupplierCatalog NumberPurity GradeAdditional Information
Cayman Chemical 39859≥99% deuterated forms (d1-d7)Provided as a solid. Intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS.[1][3][4]
MedchemExpress HY-N2041S799.50%Deuterium labeled Myristic acid. For research use only.[5]
MedKoo Biosciences 125756>98%Intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS.[6]
Cambridge Isotope Laboratories, Inc. -98% (for Myristic acid-d27)While a direct link for this compound was not found, they offer other deuterated myristic acids like Myristic acid-d27.[7]

Physicochemical Properties

The table below outlines the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₁₄H₂₁D₇O₂[2][3]
Molecular Weight 235.4 g/mol [1][2]
Appearance Solid[2][4]
Storage Temperature -20°C[4][6]

Experimental Protocols: Quantification of Myristic Acid

This compound is predominantly used as an internal standard for the quantification of myristic acid in biological matrices. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS.

General Sample Preparation for Fatty Acid Analysis
  • Sample Collection: Collect biological samples (e.g., plasma, cells, tissues) using standard protocols.

  • Internal Standard Spiking: Add a known amount of this compound (dissolved in a suitable solvent like ethanol or chloroform) to the sample at the beginning of the extraction process.

  • Lipid Extraction: Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification (for total fatty acid analysis): To release esterified fatty acids, treat the lipid extract with a strong base (e.g., NaOH in methanol) at an elevated temperature.

  • Acidification and Fatty Acid Extraction: Acidify the sample to protonate the fatty acids and extract them into an organic solvent (e.g., hexane or iso-octane).

  • Derivatization (for GC-MS): Convert the fatty acids to their more volatile methyl esters (FAMEs) or other derivatives (e.g., pentafluorobenzyl esters) for GC-MS analysis.

GC-MS Analysis Protocol

This protocol is a generalized procedure based on established methods for fatty acid analysis.

  • Derivatization to Pentafluorobenzyl (PFB) Esters:

    • Dry the extracted fatty acids under a stream of nitrogen.

    • Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample under vacuum.

    • Reconstitute the sample in iso-octane for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-1ms capillary column (or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent MS or equivalent, operated in negative chemical ionization (NCI) mode.

    • Selected Ion Monitoring (SIM): Monitor the [M-PFB]⁻ ions for myristic acid and this compound.

LC-MS/MS Analysis Protocol

This protocol is a generalized procedure for the analysis of free fatty acids.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).

    • Spike the biological sample with the internal standard solution.

    • Extract the lipids as described in section 4.1.

    • Dry the extract and reconstitute in the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu LC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both myristic acid and this compound.

Role in N-Myristoylation and Signaling Pathways

Myristic acid is a crucial component in the post-translational modification of proteins known as N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the attachment of a myristoyl group to the N-terminal glycine of target proteins.[8] N-myristoylation plays a significant role in various cellular processes, including signal transduction, by mediating protein-membrane interactions and protein-protein interactions.[1][8]

Many proteins involved in signaling cascades, such as G-proteins and protein kinases, are myristoylated, which is essential for their proper localization and function.[8] The study of myristoylation is critical for understanding these signaling pathways in both normal physiology and disease.

N_Myristoylation_Pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Target_Protein Target Protein (with N-terminal Glycine) Target_Protein->NMT Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Protein_Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Protein_Interaction

Caption: The N-myristoylation signaling pathway.

Experimental Workflow for Myristic Acid Quantification

The following diagram illustrates a typical experimental workflow for the quantification of myristic acid in biological samples using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Spiking Spike with This compound Sample_Collection->Spiking Extraction Lipid Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Myristic Acid / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for myristic acid quantification.

Conclusion

This compound is an essential tool for researchers requiring accurate quantification of myristic acid in complex biological samples. Its use as an internal standard in mass spectrometry-based methods provides high precision and accuracy. This guide has provided a comprehensive overview of the available suppliers, purity grades, and detailed experimental considerations for its use. The provided diagrams of the N-myristoylation pathway and a typical experimental workflow serve to illustrate the context and practical application of this valuable analytical standard. For specific applications, optimization of the described protocols may be necessary.

References

Methodological & Application

Application Note: Quantification of Myristic Acid in Biological Samples Using Myristic acid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of myristic acid in various biological matrices using Myristic acid-d7 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, extraction, and instrument response.[1] This document outlines both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering flexibility based on available instrumentation and specific research needs. Additionally, it describes the biological significance of myristic acid, focusing on its role in the N-myristoylation signaling pathway, and presents typical method performance data.

Introduction

Myristic acid (C14:0) is a saturated fatty acid that plays a crucial role in various cellular processes. Beyond its function in energy storage and membrane structure, myristic acid is a key substrate in N-myristoylation, a vital lipid modification of proteins.[2][3][4] This co- and post-translational modification involves the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins, catalyzed by N-myristoyltransferase (NMT).[2][4][5][6] Myristoylation is critical for protein-membrane interactions, subcellular localization, and the regulation of numerous signal transduction pathways, including those involving G-proteins and Src-family kinases.[2][7][8][9][10]

Given its involvement in fundamental cellular signaling, the accurate quantification of myristic acid in biological samples is essential for understanding its role in health and disease. This compound is an ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring accurate correction for analytical variability.

Signaling Pathway: N-Myristoylation

The N-myristoylation of proteins is a critical cellular process that influences protein localization and signal transduction. This pathway begins with the activation of myristic acid to myristoyl-CoA, which is then transferred by N-myristoyltransferase (NMT) to the N-terminal glycine of target proteins. This modification facilitates the anchoring of these proteins to cellular membranes, a step that is often essential for their function in signaling cascades.

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA ATP -> AMP + PPi Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein CoA release Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Membrane_Anchoring Membrane Anchoring Myristoylated_Protein->Membrane_Anchoring Hydrophobic Interaction Signal_Transduction Signal Transduction (e.g., G-protein signaling) Membrane_Anchoring->Signal_Transduction

Caption: N-myristoylation signaling pathway.

Experimental Protocols

This section details the protocols for the quantification of myristic acid using this compound as an internal standard. Two common analytical platforms are described: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Fatty Acid Quantification

The overall process for quantifying myristic acid in biological samples involves several key steps, from sample preparation to data analysis. The use of this compound at the beginning of the workflow is crucial for accurate quantification.

Fatty_Acid_Quantification_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Cells, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spiking->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., FAME or PFB esters) Extraction->Derivatization Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis LC-MS/MS Path Derivatization->Analysis GC-MS Path Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

References

Application Note: Myristic Acid-d7 as an Internal Standard for GC/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the utilization of myristic acid-d7 as an internal standard for the quantitative analysis of myristic acid and other fatty acids by Gas Chromatography-Mass Spectrometry (GC/MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]

Introduction

Myristic acid, a saturated fatty acid with 14 carbon atoms, is implicated in various biological processes. Accurate quantification of myristic acid in diverse biological matrices is crucial for research in areas such as metabolic disorders and drug development. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2] The use of a deuterated internal standard, such as this compound, is considered the gold standard for quantitative GC/MS analysis.[1] This analog closely mimics the chemical and physical properties of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thus providing reliable correction for analyte loss during sample processing and analysis.[1]

Quantitative Data Summary

The concentration of this compound as an internal standard can vary depending on the specific application, sample matrix, and the expected concentration range of the analyte. Below is a summary of typical concentrations and conditions reported in established protocols.

Internal StandardConcentration per SampleSample MatrixDerivatization AgentSolventReference
Myristic Acid-d325 ngCells, Media, Plasma, TissuePentafluorobenzyl bromide (PFB-Br)Iso-octaneLIPID MAPS Protocol[3]
Deuterated Fatty Acid Mix (including a myristic acid analog)100 µL of 1X standard mixCultured Cells, Plasma, TissuePentafluorobenzyl bromide (PFB-Br)Iso-octaneHigh Sensitivity Quantitative Lipidomics Analysis[4]
Cholesterol-d750 µL of 100 picoM solutionLipid Extracts from TissueNot specified (derivatization of analyte)ChloroformCreative Proteomics Protocol[5]

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of myristic acid in biological samples using this compound as an internal standard. This protocol is a synthesis of established methods.[3][4]

Materials and Reagents
  • This compound (or other deuterated myristic acid variant)

  • Myristic Acid (for standard curve)

  • Methanol (HPLC grade)

  • Iso-octane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diisopropylethylamine (DIPEA)

  • Pentafluorobenzyl bromide (PFB-Br)

  • Hydrochloric Acid (HCl), 1N

  • Water (HPLC grade)

  • Nitrogen or Argon gas

  • Glass tubes (10 mm x 75 mm)

  • GC/MS system with a suitable capillary column (e.g., DB-FATWAX UI, HP-5MS)[6][7]

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., ethanol or chloroform) to achieve the desired concentration. Store at -20°C.

  • Working Solution (e.g., 0.25 ng/µL or 250 ng/mL): Dilute the stock solution with the same solvent to the final working concentration. A 10X stock can be prepared and diluted to 1X just before use.[3]

Sample Preparation (Example for Plasma)
  • Thaw plasma samples on ice.

  • To a glass tube, add 200 µL of plasma.

  • Add 100 µL of the this compound internal standard working solution (e.g., containing 25 ng).[3]

  • Add 500 µL of methanol and 25 µL of 1N HCl to lyse the sample and acidify.[4]

  • Vortex the mixture thoroughly.

  • Add 1.5 mL of iso-octane to extract the fatty acids.

  • Vortex vigorously for 30 seconds and then centrifuge at 3000 x g for 2 minutes to separate the phases.[4]

  • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

  • Repeat the extraction with another 1.5 mL of iso-octane and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.

Derivatization

Derivatization is necessary to increase the volatility of the fatty acids for GC analysis.[4][8]

  • To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3][4]

  • Cap the tubes and vortex.

  • Incubate at room temperature for 20 minutes.[3][4]

  • Dry the sample again under a stream of nitrogen or argon.

  • Reconstitute the derivatized sample in 50 µL of iso-octane.[3]

  • Transfer to a GC vial with a micro-insert.

GC/MS Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC/MS system.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Inlet Temperature: 280 °C, splitless mode.[6]

    • Oven Program: Initial temperature of 100°C for 4 min, ramped to 318°C at 10°C/min, and held for 6 min.[5]

  • MS Conditions (Example for Negative Chemical Ionization):

    • Ion Source: Negative Chemical Ionization (NCI)

    • Ion Source Temperature: 230 °C

    • Detection Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions for myristic acid-PFB and this compound-PFB.

Calibration Curve and Quantification
  • Prepare a series of calibration standards containing known concentrations of myristic acid.

  • Add a constant amount of the this compound internal standard working solution to each calibration standard.

  • Derivatize and analyze the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the myristic acid derivative to the peak area of the this compound derivative against the concentration of myristic acid.

  • Use the regression equation from the calibration curve to calculate the concentration of myristic acid in the unknown samples.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Iso-octane/Methanol) Add_IS->Extraction Dry_1 Evaporate to Dryness Extraction->Dry_1 Deriv Add PFB-Br/DIPEA Dry_1->Deriv Incubate Incubate at RT Deriv->Incubate Dry_2 Evaporate to Dryness Incubate->Dry_2 Reconstitute Reconstitute in Iso-octane Dry_2->Reconstitute GCMS GC/MS Analysis (SIM Mode) Reconstitute->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for GC/MS analysis of myristic acid using a deuterated internal standard.

Signaling Pathway (Illustrative)

While myristic acid itself is not a signaling molecule in the classical sense, it is a key component of lipids that can be involved in signaling pathways through protein myristoylation. The following diagram illustrates this general concept.

Myristoylation_Pathway cluster_activation Myristic Acid Activation cluster_transfer Protein Modification cluster_function Cellular Functions MA Myristic Acid Myristoyl_CoA Myristoyl-CoA MA->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Covalent Attachment Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Protein_Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Protein_Interaction

Caption: Generalized pathway of protein N-myristoylation.

References

Application Note: High-Sensitivity LC/MS Method for the Quantification of Myristic acid-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Myristic acid-d7 in human plasma. Myristic acid, a saturated fatty acid, is implicated in various cellular processes, including protein modification and signaling pathways. The use of a deuterated internal standard, this compound, allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation. This method is suitable for researchers, scientists, and drug development professionals engaged in metabolic studies, biomarker discovery, and pharmacokinetic analysis. The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, including detailed experimental parameters and validation data.

Introduction

Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid that plays a significant role in biological systems. It is not only a component of various lipids but also serves as a lipid anchor for a variety of proteins through a process known as myristoylation. This modification is crucial for protein trafficking, signal transduction, and cellular localization. Given its involvement in these fundamental cellular processes, the accurate quantification of myristic acid and its fluxes is of great interest in biomedical research and drug development.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research, enabling the tracing of fatty acid metabolism and turnover in vivo. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity. This application note presents a complete LC/MS method development workflow for this compound, providing researchers with a reliable protocol for its quantification in human plasma.

Experimental

Materials and Reagents
  • Myristic acid (≥99% purity) - Sigma-Aldrich

  • This compound (98% isotopic purity) - Cambridge Isotope Laboratories, Inc.

  • LC-MS grade acetonitrile, methanol, and isopropanol - Fisher Scientific

  • Formic acid (Optima™ LC/MS grade) - Fisher Scientific

  • Ammonium formate (≥99.995% trace metals basis) - Sigma-Aldrich

  • Human plasma (K2-EDTA) - BioIVT

  • Ultrapure water (18.2 MΩ·cm) - Milli-Q® system

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (80:20 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

Liquid Chromatography

Chromatographic separation was performed on a Waters ACQUITY UPLC system.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70-98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 70% B (re-equilibration)

Mass Spectrometry

Mass spectrometric analysis was conducted on a Sciex QTRAP 6500+ system equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Curtain Gas: 35 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for Myristic acid and its deuterated internal standard, this compound, were determined by infusing standard solutions into the mass spectrometer. The deprotonated molecule [M-H]⁻ was selected as the precursor ion. The most abundant and stable product ion was chosen for quantification.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)
Myristic acid227.2227.2100
This compound234.2234.2100

Note: For saturated fatty acids like myristic acid, fragmentation is often minimal under typical ESI conditions. Therefore, monitoring the precursor ion in both Q1 and Q3 (pseudo-MRM) can provide high sensitivity and specificity, especially when coupled with chromatographic separation. The 7-dalton mass difference provides specificity for the internal standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity:

The calibration curve for Myristic acid was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (R²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high). The results are summarized in the table below.[1]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%RE) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%RE) (n=18)
Low305.8-3.57.2-4.1
Mid5004.21.85.52.3
High40003.10.94.81.5

The method demonstrated excellent precision, with coefficient of variation (%CV) values below 7.2%, and high accuracy, with relative error (%RE) values within ±4.1%.[1] These results indicate that the method is reliable and reproducible for the quantification of Myristic acid in human plasma.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Human Plasma is_addition Add 10 µL this compound (IS) plasma->is_addition precipitation Protein Precipitation with Acetonitrile is_addition->precipitation centrifugation Centrifugation (14,000 x g) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject 5 µL into UPLC reconstitution->injection separation C18 Reverse-Phase Separation injection->separation detection Negative ESI-MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Myristic Acid calibration->quantification

Caption: Experimental Workflow for this compound Analysis.

LC/MS Method Development Logic

G Figure 2. Logical Flow of LC/MS Method Development start Define Analytical Goal: Quantify this compound in Plasma ms_optimization Mass Spectrometry Optimization - Select Precursor/Product Ions - Optimize Source Parameters - Tune Collision Energy start->ms_optimization lc_development Liquid Chromatography Development - Column Selection (C18) - Mobile Phase Optimization - Gradient Elution Profile start->lc_development sample_prep Sample Preparation Development - Protein Precipitation - Assess Recovery & Matrix Effects start->sample_prep method_validation Method Validation - Linearity & LLOQ - Precision & Accuracy - Stability ms_optimization->method_validation lc_development->method_validation sample_prep->method_validation routine_analysis Routine Sample Analysis method_validation->routine_analysis

Caption: Logical Flow of LC/MS Method Development.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method suitable for high-throughput analysis. The use of a deuterated internal standard ensures high accuracy and precision. The method was successfully validated according to established guidelines and is fit for purpose in various research and development settings, including metabolic studies and clinical biomarker discovery.

References

Application Notes and Protocols for the Quantification of Myristic Acid in Plasma using Myristic Acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid (C14:0) is a saturated fatty acid that plays a crucial role in various physiological and pathological processes. It is a component of cellular lipids and is involved in protein N-myristoylation, a post-translational modification essential for the function and localization of numerous signaling proteins. Accurate quantification of myristic acid in plasma is vital for research in areas such as metabolic diseases, cardiovascular health, and oncology. This document provides detailed protocols for the quantification of myristic acid in plasma using a stable isotope-labeled internal standard, myristic acid-d7, by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The use of a deuterated internal standard like this compound is critical for accurate quantification as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, with the choice often depending on available instrumentation and desired throughput.

Table 1: Method Validation Summary for Myristic Acid Quantification by LC-MS/MS
Validation ParameterResult
Linearity (R²)>0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Recovery>85%
Stability (Freeze/Thaw, Bench-top)Stable

Experimental Workflows

The general workflow for the quantification of myristic acid in plasma involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates the key steps.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms integration Peak Integration lcms->integration gcms->integration calibration Calibration Curve integration->calibration quantification Quantification of Myristic Acid calibration->quantification

Caption: Experimental workflow for myristic acid quantification.

Experimental Protocols

Protocol 1: Quantification of Myristic Acid by LC-MS/MS

This protocol is suitable for the analysis of free myristic acid. For total myristic acid, a hydrolysis step is required before extraction.

1. Materials and Reagents

  • Myristic acid standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ACN:Water (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in ACN/IPA (1:1, v/v)
GradientOptimized for separation of fatty acids
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsMyristic Acid: Q1/Q3 (e.g., 227.2 -> 227.2) this compound: Q1/Q3 (e.g., 234.2 -> 234.2)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Protocol 2: Quantification of Total Myristic Acid by GC-MS

This protocol involves the hydrolysis of esterified fatty acids and derivatization to form volatile fatty acid methyl esters (FAMEs).

1. Materials and Reagents

  • Myristic acid standard

  • This compound (Internal Standard)

  • Methanol (MeOH), anhydrous

  • Hexane, GC grade

  • Acetyl chloride

  • Potassium carbonate (K2CO3) solution (e.g., 1 M)

2. Sample Preparation

  • To 100 µL of plasma, add 10 µL of this compound internal standard.

  • Add 1 mL of 5% acetyl chloride in methanol.

  • Incubate at 75°C for 1 hour for hydrolysis and methylation.

  • Cool to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Add 1 mL of K2CO3 solution to neutralize and facilitate phase separation.

  • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Conditions

ParameterSetting
GC System
ColumnDB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramStart at 100°C, ramp to 250°C at 10°C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)
Monitored IonsMyristic acid methyl ester: m/z (e.g., 242, 74) this compound methyl ester: m/z (e.g., 249, 81)

Myristic Acid in Cellular Signaling: N-Myristoylation

Myristic acid is a key player in the post-translational modification of proteins known as N-myristoylation. This process is catalyzed by N-myristoyltransferase (NMT) and involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein. This lipid modification is crucial for membrane targeting and signal transduction of many proteins involved in cellular regulation.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane MA Myristic Acid MyristoylCoA Myristoyl-CoA MA->MyristoylCoA Activation (Acyl-CoA Synthetase) NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Catalysis Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyrProtein->Membrane

Caption: Protein N-myristoylation signaling pathway.

This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes and mediating protein-protein interactions. Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making the quantification of myristic acid a valuable tool in understanding these conditions.

Application Notes and Protocols: Myristic Acid-d7 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is a vital component in numerous cellular processes, including energy storage, membrane structure, and protein modification.[1] Its metabolic fate is intricately linked to key pathways such as fatty acid β-oxidation and protein N-myristoylation. Stable isotope tracing using deuterated myristic acid (myristic acid-d7) offers a powerful tool to dissect the dynamics of these pathways. By introducing a "heavy" version of myristic acid into a biological system, researchers can trace its incorporation into various downstream metabolites and proteins, thereby quantifying the rates of metabolic reactions, known as metabolic flux. This approach provides a dynamic view of cellular metabolism that is often not captured by static measurements of metabolite concentrations.

This compound is a valuable tracer for several reasons. The deuterium label is stable and does not readily exchange with protons in aqueous environments. Furthermore, the mass shift introduced by the seven deuterium atoms allows for clear differentiation from the endogenous, unlabeled myristic acid using mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis.

Key Metabolic Pathways Involving Myristic Acid

Myristic acid absorbed by cells is rapidly activated to myristoyl-CoA, which can then enter several key metabolic pathways:

  • Protein N-Myristoylation: A crucial co- and post-translational modification where myristic acid is covalently attached to the N-terminal glycine of a wide range of proteins by N-myristoyltransferase (NMT).[2] This modification is critical for protein localization, stability, and function, impacting signaling pathways involved in cell growth, differentiation, and apoptosis.[2]

  • Fatty Acid β-Oxidation: In the mitochondria, myristoyl-CoA can be broken down through a series of enzymatic reactions to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][3][4][5] This is a major pathway for energy production from fatty acids.

  • Fatty Acid Elongation and Desaturation: Myristic acid can be elongated to form longer-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), or desaturated to produce myristoleic acid (C14:1). These modified fatty acids can then be incorporated into complex lipids.

  • Incorporation into Complex Lipids: Myristoyl-CoA can be esterified into various classes of lipids, including triglycerides for energy storage and phospholipids as essential components of cellular membranes.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the metabolic journey of myristic acid and the experimental approach to trace it, the following diagrams are provided.

Myristoylation_Pathway Protein N-Myristoylation Pathway MA This compound Myristoyl_CoA Myristoyl-CoA-d7 MA->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein-d7 NMT->Myristoylated_Protein Unmyristoylated_Protein Unmyristoylated Protein (with N-terminal Glycine) Unmyristoylated_Protein->NMT Membrane Membrane Localization & Downstream Signaling Myristoylated_Protein->Membrane

A diagram of the Protein N-Myristoylation Pathway.

Beta_Oxidation_Pathway Fatty Acid β-Oxidation Pathway Myristoyl_CoA Myristoyl-CoA-d7 (C14) Cycle1 β-Oxidation Cycle 1 Myristoyl_CoA->Cycle1 Lauroyl_CoA Lauroyl-CoA-d7 (C12) Cycle1->Lauroyl_CoA Acetyl_CoA Acetyl-CoA-dn Cycle1->Acetyl_CoA FADH2, NADH Cycle2 β-Oxidation Cycle 2 Lauroyl_CoA->Cycle2 Decanoyl_CoA Decanoyl-CoA-d7 (C10) Cycle2->Decanoyl_CoA Cycle2->Acetyl_CoA FADH2, NADH Cycle3 β-Oxidation Cycle 3 Decanoyl_CoA->Cycle3 Octanoyl_CoA Octanoyl-CoA-d7 (C8) Cycle3->Octanoyl_CoA Cycle3->Acetyl_CoA FADH2, NADH Cycle4 β-Oxidation Cycle 4 Octanoyl_CoA->Cycle4 Hexanoyl_CoA Hexanoyl-CoA-d7 (C6) Cycle4->Hexanoyl_CoA Cycle4->Acetyl_CoA FADH2, NADH Cycle5 β-Oxidation Cycle 5 Hexanoyl_CoA->Cycle5 Butyryl_CoA Butyryl-CoA-d7 (C4) Cycle5->Butyryl_CoA Cycle5->Acetyl_CoA FADH2, NADH Cycle6 β-Oxidation Cycle 6 Butyryl_CoA->Cycle6 Acetyl_CoA_final 2 x Acetyl-CoA-dn Cycle6->Acetyl_CoA_final FADH2, NADH TCA TCA Cycle Acetyl_CoA_final->TCA Acetyl_CoA->TCA

A diagram of the Fatty Acid β-Oxidation Pathway.

Experimental_Workflow This compound Metabolic Flux Analysis Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Tracer_Incubation Incubate with This compound Cell_Seeding->Tracer_Incubation Cell_Harvesting Harvest Cells Tracer_Incubation->Cell_Harvesting Metabolite_Extraction Lipid/Protein Extraction Cell_Harvesting->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing & Isotopologue Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

An overview of the experimental workflow.

Quantitative Data Presentation

The following tables summarize quantitative data from a study investigating the incorporation and elongation of deuterated myristic acid in rats. This data demonstrates the utility of this compound in tracing fatty acid metabolism in vivo.

Table 1: Incorporation of Myristic Acid-d3 and its Elongation Products into Free Fatty Acids in Rat Lung Tissue and Blood Plasma.

Time (hours)AnalyteLung Tissue (nmol/g)Blood Plasma (nmol/ml)
1Myristic Acid-d31.5 ± 0.20.8 ± 0.1
Palmitic Acid-d30.3 ± 0.10.1 ± 0.05
Stearic Acid-d30.1 ± 0.05< 0.1
4Myristic Acid-d32.5 ± 0.31.2 ± 0.2
Palmitic Acid-d30.8 ± 0.20.3 ± 0.1
Stearic Acid-d30.3 ± 0.10.1 ± 0.05
24Myristic Acid-d31.0 ± 0.20.5 ± 0.1
Palmitic Acid-d31.2 ± 0.30.6 ± 0.1
Stearic Acid-d30.5 ± 0.10.2 ± 0.05

Data are expressed as means ± SE. Adapted from a study on myristate incorporation into surfactant.

Table 2: Incorporation of Myristic Acid-d3 and its Elongation Products into Triglycerides in Rat Lung Tissue and Blood Plasma.

Time (hours)AnalyteLung Tissue (nmol/g)Blood Plasma (nmol/ml)
1Myristic Acid-d35.2 ± 0.63.1 ± 0.4
Palmitic Acid-d31.1 ± 0.20.5 ± 0.1
Stearic Acid-d30.4 ± 0.10.2 ± 0.05
4Myristic Acid-d38.9 ± 1.15.8 ± 0.7
Palmitic Acid-d33.2 ± 0.41.5 ± 0.2
Stearic Acid-d31.1 ± 0.20.5 ± 0.1
24Myristic Acid-d33.5 ± 0.52.2 ± 0.3
Palmitic Acid-d34.8 ± 0.62.9 ± 0.4
Stearic Acid-d31.9 ± 0.30.9 ± 0.1

Data are expressed as means ± SE. Adapted from a study on myristate incorporation into surfactant.

Experimental Protocols

The following are detailed protocols for conducting metabolic flux analysis using this compound in a cell culture model.

Protocol 1: this compound Tracing in Cultured Cells

Objective: To label cellular lipids and proteins with this compound to determine its metabolic fate.

Materials:

  • This compound (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

  • Conical tubes

  • Solvents for extraction (e.g., methanol, chloroform, isooctane)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol to make a concentrated stock solution.

    • In a sterile tube, add the desired amount of this compound stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen.

    • Resuspend the fatty acid film in a small volume of DMEM containing fatty acid-free BSA.

    • Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

    • Sterile filter the conjugate before adding to the cell culture medium.

  • Cell Seeding and Growth:

    • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

    • Allow cells to attach and grow overnight in complete growth medium.

  • Tracer Incubation:

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add the prepared medium containing the this compound-BSA conjugate to the cells. The final concentration of this compound should be optimized for the specific cell type and experimental goals (typically in the range of 25-100 µM).

    • Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Cell Harvesting and Quenching:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • For adherent cells, add ice-cold methanol to quench metabolic activity and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold methanol.

    • Collect the cell suspension in a pre-chilled tube.

Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry

Objective: To extract total lipids from the labeled cells and prepare them for analysis by GC-MS or LC-MS.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Glass vials

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanolic cell suspension from Protocol 1, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).

    • Vortex the mixture vigorously for 1 minute.

    • Add additional chloroform and water to bring the ratio to 2:2:1.8.

    • Vortex again and centrifuge at a low speed to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a clean glass vial.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (for total fatty acid analysis):

    • To the dried lipid extract, add a solution of methanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze the ester bonds.

    • Acidify the solution with HCl.

    • Extract the free fatty acids with a nonpolar solvent like hexane or isooctane.

    • Dry the fatty acid extract under nitrogen.

  • Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

    • To the dried fatty acid extract, add a methylating agent such as BF3-methanol or methanolic HCl.

    • Incubate at 60-80°C for the recommended time.

    • After cooling, add water and extract the FAMEs with hexane.

    • The hexane layer is then ready for GC-MS analysis.

Protocol 3: Protein Extraction and Preparation for Myristoylation Analysis

Objective: To isolate proteins and prepare them for the analysis of this compound incorporation.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein precipitation solution (e.g., trichloroacetic acid or acetone)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., trypsin)

Procedure:

  • Protein Extraction:

    • Lyse the cell pellet from Protocol 1 in a suitable lysis buffer.

    • Centrifuge to remove cell debris and collect the supernatant containing the total protein lysate.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins from the lysate using a method like acetone precipitation.

    • Resuspend the protein pellet in a buffer suitable for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest.

    • Perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis of Peptides:

    • Extract the peptides from the gel.

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the myristoylated N-terminal peptides containing the d7-label.

Data Analysis and Interpretation

The analysis of samples from this compound tracing experiments typically involves mass spectrometry to detect and quantify the labeled molecules.

  • For Fatty Acid Analysis (GC-MS or LC-MS): The mass spectra will show a characteristic isotopic distribution for myristic acid and its downstream metabolites. The unlabeled (M+0) and labeled (M+7 for this compound) peaks can be integrated to determine the fractional enrichment of the tracer in each fatty acid pool. This information can be used to calculate the rates of fatty acid uptake, elongation, and incorporation into complex lipids.

  • For Protein Myristoylation Analysis (LC-MS/MS): The analysis of tryptic peptides will reveal the presence of the N-terminal peptide with an attached myristoyl-d7 group. The ratio of the intensity of the labeled peptide to the unlabeled peptide provides a measure of the turnover rate of protein myristoylation.

Metabolic flux is then calculated using mathematical models that integrate the isotopic labeling data with a stoichiometric model of the relevant metabolic network. This allows for the quantification of the rates of the individual reactions in the pathways of interest.

Conclusion

Metabolic flux analysis using this compound is a powerful technique for elucidating the dynamics of fatty acid metabolism and protein myristoylation. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust stable isotope tracing experiments. By carefully tracing the fate of deuterated myristic acid, scientists and drug development professionals can gain valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states, potentially identifying new therapeutic targets and biomarkers.

References

Application Notes and Protocols for Cell Culture Labeling with Deuterated Myristic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1] This process, catalyzed by N-myristoyltransferase (NMT), is vital for membrane targeting, protein-protein interactions, and the proper functioning of numerous signal transduction pathways.[1][2][3] Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making myristoylated proteins attractive targets for drug development.[4]

Metabolic labeling with deuterated myristic acid offers a powerful strategy to study the dynamics of protein myristoylation in a cellular context. By supplying cells with myristic acid in which hydrogen atoms are replaced with deuterium (a stable isotope), researchers can trace the incorporation of this labeled fatty acid into the proteome.[5][6] Subsequent analysis by mass spectrometry (MS) allows for the identification and quantification of newly synthesized myristoylated proteins, enabling detailed studies of protein turnover, subcellular localization, and the impact of therapeutic agents on specific pathways.[7][8] This technique is a robust tool for lipidomics, metabolomics, and proteomics research.[5][9]

Applications

  • Profiling Protein Myristoylation: Identification of novel myristoylated proteins and characterization of the "myristoylome."

  • Studying Protein Turnover: Measuring the synthesis and degradation rates of specific myristoylated proteins under different cellular conditions.[8]

  • Signal Transduction Research: Investigating the role of myristoylation in cellular signaling cascades, such as those initiated by T-cell receptors or involving Src-family kinases.[2][3]

  • Drug Discovery and Development: Screening for inhibitors of N-myristoyltransferase and assessing their effects on the myristoylation of target proteins.

  • Understanding Disease Mechanisms: Elucidating the role of aberrant myristoylation in diseases like cancer and viral infections.[1][4]

Experimental Workflow

The overall workflow for cell culture labeling with deuterated myristic acid involves several key stages, from initial cell culture and labeling to final mass spectrometry analysis and data interpretation.

G Experimental Workflow for Deuterated Myristic Acid Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding & Growth B 2. Introduction of Deuterated Myristic Acid A->B C 3. Cell Lysis & Protein Extraction B->C Incubation D 4. Protein Digestion (e.g., with Trypsin) C->D E 5. LC-MS/MS Analysis D->E Peptide Mixture F 6. Data Analysis & Quantification E->F

Caption: A schematic of the key steps in a deuterated myristic acid labeling experiment.

Detailed Protocols

Protocol 1: Preparation of Deuterated Myristic Acid (d27-MA) Stock Solution

This protocol outlines the preparation of a stock solution of deuterated myristic acid, which will be used to supplement the cell culture medium.

Materials:

  • Deuterated Myristic Acid (e.g., Myristic acid-d27)[5]

  • Ethanol (100%, molecular biology grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare d27-MA Stock: Dissolve deuterated myristic acid in 100% ethanol to create a high-concentration stock solution (e.g., 50 mM). Store this solution at -20°C.

  • Complex with BSA: For cell culture use, myristic acid should be complexed to BSA to aid solubility and delivery to cells. a. In a sterile tube, dilute the d27-MA ethanol stock into warm (37°C) sterile PBS containing an equimolar concentration of fatty acid-free BSA. A common final concentration for the BSA-complexed stock is 1-5 mM d27-MA. b. Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterilize the d27-MA:BSA complex by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Metabolic Labeling of Adherent Cells with d27-MA

This protocol describes the labeling of a monolayer of adherent cells. The optimal concentration of d27-MA and labeling time should be determined empirically for each cell line and experimental goal.

Materials:

  • Adherent cells of interest (e.g., MAC-T, HepG2, HEK293T)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile d27-MA:BSA stock solution (from Protocol 1)

  • Cell culture plates or flasks

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.[11] Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare Labeling Medium: Prepare fresh complete culture medium. Spike the medium with the d27-MA:BSA stock solution to the desired final concentration (e.g., 50-200 µM).[11] Gently mix.

  • Labeling: a. Aspirate the old medium from the cells. b. Wash the cell monolayer once with sterile PBS. c. Add the prepared labeling medium to the cells.

  • Incubation: Return the cells to the incubator and culture for the desired labeling period (e.g., 4, 8, 12, or 24 hours). The incubation time will depend on the turnover rate of the protein of interest.

  • Cell Harvest: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS to remove any residual labeling medium. c. Proceed immediately to cell lysis (Protocol 3).

Protocol 3: Cell Lysis and Protein Extraction

This protocol details how to lyse the labeled cells and extract the total protein content.

Materials:

  • Labeled cells from Protocol 2

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate of washed cells.

  • Scraping: Use a cell scraper to gently scrape the cells off the surface of the plate in the lysis buffer.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein extract at -80°C until ready for mass spectrometry sample preparation.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing the protein extract for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein extract from Protocol 3

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Reduction: Take a known amount of protein (e.g., 50-100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants from the lysis buffer. b. Add trypsin at a 1:50 (trypsin:protein) ratio by weight. c. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%, lowering the pH to ~2-3.

  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. This step removes salts and detergents that can interfere with MS analysis.

  • Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the peptide sample in a small volume of MS-compatible solvent (e.g., 0.1% formic acid in water) before LC-MS/MS analysis.[12]

Data Presentation and Analysis

Mass spectrometry analysis will identify peptides and measure the mass shift caused by the incorporation of deuterium. The ratio of the intensity of the labeled ("heavy") peptide to the unlabeled ("light") peptide provides a quantitative measure of protein synthesis during the labeling period.

Example Quantitative Data

The table below presents hypothetical data from an experiment tracking the turnover of two known myristoylated proteins, Src and Fyn, in response to a drug treatment.

ProteinGene NameConditionLabeling Time (h)% New Protein (d27-MA Incorporation)Standard Deviation
c-SrcSRCControl1245.2%3.1%
c-SrcSRCDrug Treated1222.8%2.5%
FynFYNControl1258.1%4.5%
FynFYNDrug Treated1255.9%4.2%

Signaling Pathway Visualization

Myristoylation is essential for the localization and function of key signaling proteins. The diagram below illustrates the role of myristoylation in T-cell receptor (TCR) signaling, where the myristoylated kinases Lck and Fyn are recruited to the membrane to initiate downstream signaling events.[3]

G Role of Myristoylation in TCR Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4 CD4 Lck Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Fyn Fyn Fyn->ZAP70 Phosphorylates myristoyl_lck myristoyl_lck->CD4 Myristoyl Anchor myristoyl_fyn myristoyl_fyn->TCR Myristoyl Anchor Downstream Downstream Signaling ZAP70->Downstream Activates

Caption: Myristoylation anchors Lck and Fyn kinases to the membrane for TCR signaling.

References

Application Notes and Protocols for Myristic Acid-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various biological processes, including protein N-myristoylation, a crucial lipid modification that governs protein localization and signal transduction.[1][2] The accurate quantification of myristic acid in biological samples is therefore essential for understanding its role in health and disease. Myristic acid-d7, a deuterated analog of myristic acid, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurements by correcting for sample loss during preparation and variations in instrument response.[3]

These application notes provide detailed protocols for the sample preparation and analysis of myristic acid using this compound as an internal standard in various biological matrices, including plasma, serum, and tissues. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and specific quantification of fatty acids.[4][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of fatty acids using deuterated internal standards. The values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.1 - 10 pg on column0.3 - 3 ng/mL[2][5]
Limit of Quantification (LOQ) 0.5 - 50 pg on column1 - 10 ng/mL[6]
**Linearity (R²) **> 0.99> 0.99[7]
Intra-day Precision (%RSD) < 10%< 15%[8]
Inter-day Precision (%RSD) < 15%< 20%[8]
Recovery 85 - 115%80 - 120%[9]

Experimental Protocols

Protocol 1: Total Fatty Acid Analysis from Plasma/Serum by GC-MS

This protocol describes the extraction of total fatty acids from plasma or serum, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Plasma or Serum Sample

  • This compound internal standard solution (in ethanol or methanol)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • BF3/Methanol (14%) or Methanolic HCl

  • Hexane or Iso-octane

  • Anhydrous Sodium Sulfate

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a glass tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be chosen to be within the calibration range.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Hydrolysis and Methylation:

    • Add 1 mL of 14% BF3/methanol or methanolic HCl to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane or iso-octane and 1 mL of water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper organic layer containing the FAMEs to a new tube.

    • Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Concentration: Evaporate the solvent to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1-2 µL of the final extract into the GC-MS system.

Protocol 2: Free Fatty Acid Analysis from Tissue by GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This protocol is for the analysis of free (non-esterified) fatty acids and employs derivatization with PFBBr for enhanced sensitivity.[4][5]

Materials:

  • Tissue Sample (e.g., liver, adipose)

  • This compound internal standard solution

  • Methanol

  • Iso-octane

  • Hydrochloric Acid (HCl)

  • Pentafluorobenzyl bromide (PFBBr) solution (in acetonitrile)

  • Diisopropylethylamine (DIPEA) solution (in acetonitrile)

  • Homogenizer

  • Sonicator

  • SpeedVac or nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 1 mL of methanol and a known amount of this compound internal standard.

    • Homogenize the tissue on ice. For tougher tissues, grinding may be necessary before sonication. For softer tissues, sonication may be sufficient.[4]

  • Acidification: Add HCl to a final concentration of 25 mM to protonate the fatty acids.[4]

  • Extraction:

    • Add 2 mL of iso-octane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper iso-octane layer to a clean tube.

    • Repeat the extraction step with another 2 mL of iso-octane and combine the organic layers.

  • Drying: Dry the combined extracts under vacuum using a SpeedVac or under a stream of nitrogen.[4]

  • Derivatization:

    • To the dried extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[4]

    • Vortex and let the reaction proceed at room temperature for 20 minutes.[4]

  • Final Preparation:

    • Dry the sample again under vacuum or nitrogen.[4]

    • Reconstitute the sample in 50-100 µL of iso-octane for GC-MS analysis.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of myristic acid using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue, etc.) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Hydrolysis Hydrolysis (for Total FAs) Extraction->Hydrolysis Derivatization Derivatization (e.g., FAME, PFB) Hydrolysis->Derivatization Purification Purification / Concentration Derivatization->Purification Analysis GC-MS or LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Result Concentration of Myristic Acid Quantification->Result

Caption: General experimental workflow for this compound analysis.

N-Myristoylation Signaling Pathway

Myristic acid is a key player in the N-myristoylation of proteins, a co-translational or post-translational modification that is critical for membrane targeting and signal transduction.

n_myristoylation_pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase + ATP, CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes transfer Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Cellular Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Protein-Protein Interactions, Subcellular Localization) Membrane->Signaling

Caption: N-Myristoylation signaling pathway.

References

Application Notes and Protocols for the Derivatization of Myristic Acid-d7 for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of deuterated myristic acid (myristic acid-d7) for subsequent analysis by gas chromatography (GC). Derivatization is a crucial step to increase the volatility and thermal stability of myristic acid, enabling its separation and quantification by GC. The protocols outlined below are suitable for various research and development applications, including metabolic studies, pharmacokinetic analysis, and stable isotope tracer experiments.

Introduction

Myristic acid, a saturated fatty acid with a 14-carbon chain, plays a significant role in various biological processes. The use of its deuterated isotopologue, this compound, as an internal standard or tracer is a common practice in quantitative mass spectrometry-based analyses. Gas chromatography, coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of fatty acids. However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters or silyl ethers.[1][2][3] This document details two primary and effective derivatization methods: Esterification to form fatty acid methyl esters (FAMEs) and Silylation to form trimethylsilyl (TMS) esters.

Methods of Derivatization

The choice of derivatization method depends on the sample matrix, the presence of other analytes, and the specific requirements of the analysis.

Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is the most common method for the derivatization of fatty acids for GC analysis.[2] This process involves the reaction of the carboxylic acid group with an alcohol, typically methanol, in the presence of a catalyst to form a methyl ester. The resulting fatty acid methyl esters (FAMEs) are significantly more volatile and less polar than the corresponding free fatty acids, leading to improved chromatographic peak shape and sensitivity.[1]

Several catalysts can be employed for esterification, with acid catalysts being the most prevalent.

  • Boron Trifluoride (BF₃)-Methanol: A widely used and effective reagent for the rapid esterification of fatty acids.[1][4]

  • Boron Trichloride (BCl₃)-Methanol: Another efficient catalyst that promotes the esterification reaction.

  • Hydrochloric Acid (HCl) in Methanol: A classic and reliable method for preparing FAMEs.[5][6]

  • Base-Catalyzed Transesterification: This method, using reagents like sodium hydroxide or potassium hydroxide in methanol, is rapid and occurs at room temperature but is not suitable for free fatty acids.[4][7]

Silylation

Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[3] This derivatization also increases the volatility and thermal stability of the analyte. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amine groups.[1]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (14% BF₃-Methanol)

This protocol is adapted from established methods for FAMEs preparation and is suitable for samples containing free fatty acids.[1][4]

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • V-bottom reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a V-bottom reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a solution of the acid and 50 µL of 14% BF₃-Methanol to the vial.[1]

  • Incubation: Securely cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or water bath.[1] The time and temperature can be optimized depending on the specific application.[1]

  • Extraction: Cool the vial to room temperature. Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1] Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[1]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]

  • Analysis: The derivatized sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol is a general procedure for the formation of TMS esters and is effective for this compound.[1]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a solvent)

  • Dichloromethane (DCM) or other suitable solvent

  • V-bottom reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 100 µL of the acid solution and 50 µL of BSTFA with 1% TMCS to the vial.[1] A 10x molar excess of the derivatizing agent is recommended.[1]

  • Incubation: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Dilution: After cooling to room temperature, add a suitable solvent such as dichloromethane to achieve the desired final concentration for injection.[1]

  • Analysis: The silylated sample is ready for GC or GC-MS analysis. Derivatized samples should ideally be analyzed within 24 hours.[8]

Data Presentation

Quantitative analysis of derivatized this compound by GC-MS typically involves monitoring specific ions. The following table summarizes key parameters for the two derivatization methods. Actual values for LOD and LOQ are instrument-dependent and should be determined experimentally.

ParameterEsterification (FAME)Silylation (TMS-Ester)Reference
Derivative Myristic acid methyl ester-d7Myristic acid trimethylsilyl ester-d7
Typical Reagent 14% BF₃-MethanolBSTFA + 1% TMCS[1]
Reaction Temp. 60°C60°C[1]
Reaction Time 60 min60 min[1]
Volatility HighHigh[1]
Stability ExcellentGood (moisture sensitive)[1]
GC Column Polar (e.g., WAX) or non-polar (e.g., DB-5ms)Non-polar (e.g., DB-5ms)[3][7]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the derivatization of this compound.

Derivatization_Reaction cluster_esterification Esterification (FAME Formation) cluster_silylation Silylation (TMS-Ester Formation) This compound This compound FAME This compound Methyl Ester This compound->FAME + CH3OH Methanol Methanol Methanol->FAME BF3_cat BF3 Catalyst BF3_cat->FAME Water Water FAME->Water + H2O Myristic_Acid_d7_silyl This compound TMS_Ester This compound TMS Ester Myristic_Acid_d7_silyl->TMS_Ester + BSTFA BSTFA BSTFA BSTFA->TMS_Ester Byproduct Byproducts TMS_Ester->Byproduct

Caption: Chemical reactions for the derivatization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with This compound Sample dry Evaporate to Dryness (if in aqueous solution) start->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent incubate Incubate at 60°C add_reagent->incubate extract Liquid-Liquid Extraction (for FAMEs) incubate->extract gcms GC-MS Analysis incubate->gcms For Silylation (direct injection after dilution) dry_extract Dry Organic Layer (e.g., with Na2SO4) extract->dry_extract dry_extract->gcms

Caption: General experimental workflow for this compound derivatization.

Conclusion

The derivatization of this compound is a prerequisite for its reliable analysis by gas chromatography. Both esterification to FAMEs and silylation to TMS esters are effective methods, with the choice depending on the specific analytical needs and laboratory resources. The provided protocols offer a solid foundation for researchers to develop and validate their quantitative assays for this compound in various biological and chemical matrices. Proper optimization of reaction conditions and careful sample handling are essential for achieving accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Myristic acid-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common issues encountered during the quantitative analysis of Myristic acid-d7 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For fatty acids like this compound, common sources of ion suppression in biological matrices include phospholipids, salts, and other endogenous lipids.[2]

Q2: How can I detect and quantify ion suppression for this compound in my samples?

A2: A common method to assess ion suppression is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most common causes of ion suppression when analyzing this compound in biological samples like plasma?

A3: In biological matrices such as plasma, the primary culprits for ion suppression of fatty acids are phospholipids.[2] These molecules are highly abundant and can co-elute with this compound, competing for ionization in the MS source. Other potential sources include other fatty acids, cholesterol, and salts introduced during sample collection or preparation.[1][2]

Q4: Can the choice of ionization mode affect ion suppression for this compound?

A4: Yes, the ionization mode can influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for fatty acid analysis. Myristic acid is typically analyzed in negative ion mode as the deprotonated molecule [M-H]⁻. While ESI is sensitive, it can be prone to ion suppression. Atmospheric pressure chemical ionization (APCI) is another option that is sometimes less susceptible to matrix effects for certain compounds. The optimal choice depends on the specific matrix and analyte.

Q5: How does a deuterated internal standard like this compound help in overcoming ion suppression?

A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[3][4] Because it is chemically almost identical to the analyte (Myristic acid), it will have very similar chromatographic retention and ionization behavior. Therefore, any ion suppression affecting the analyte will affect the SIL-IS to a similar degree. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a step-by-step approach to troubleshoot a weak or absent signal for this compound.

cluster_0 Troubleshooting Low/No Signal for this compound A Start: Low/No Signal B Check MS Instrument Parameters - Is the instrument tuned and calibrated? - Are the correct MRM transitions being monitored for this compound? - Is the source clean? A->B C Check LC System - Is there adequate mobile phase flow? - Is the column equilibrated? - Is the injection volume correct? B->C MS OK I Consult Instrument Specialist B->I MS Issue D Evaluate Sample Preparation - Was the internal standard added correctly? - Is the extraction recovery sufficient? - Is there significant ion suppression? C->D LC OK C->I LC Issue E Investigate Ion Suppression - Perform post-extraction spike experiment. - Analyze a dilution series of the sample. D->E Sample Prep OK, Suspect Suppression F Optimize Sample Preparation - Implement a more rigorous cleanup (e.g., SPE, LLE). - Use phospholipid removal plates. D->F Extraction Issue E->F Suppression Confirmed G Optimize Chromatography - Modify the gradient to separate this compound from interfering peaks. - Try a different column chemistry. E->G Suppression Confirmed H Problem Resolved F->H G->H

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: High Variability in this compound Signal

This guide addresses the issue of inconsistent and variable signal intensity for this compound across multiple injections.

cluster_1 Troubleshooting High Signal Variability for this compound A Start: High Signal Variability B Check Autosampler Performance - Are injection volumes consistent? - Is there any sample carryover? A->B C Evaluate Matrix Effects - Are matrix effects consistent across different sample lots? - Is the internal standard effectively compensating for variability? B->C Autosampler OK F Optimize Internal Standard Strategy - Ensure the internal standard is added early and consistently. - Verify the purity and concentration of the IS solution. B->F Carryover Detected D Assess Sample Stability - Is this compound stable in the sample and autosampler? - Consider degradation or adsorption. C->D Matrix Effects Consistent E Improve Sample Cleanup - Use a more robust sample preparation method to reduce matrix variability. C->E Inconsistent Matrix Effects D->E Sample Stable H Consult Technical Support D->H Sample Unstable G Problem Resolved E->G F->G

Caption: Troubleshooting workflow for high signal variability.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This is a simple and fast method for sample cleanup, but it may result in significant ion suppression due to residual phospholipids.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Vials for LC-MS/MS analysis

Procedure:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

SPE provides a more thorough cleanup than protein precipitation and can significantly reduce ion suppression.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Mixed-mode or reversed-phase SPE cartridges

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

  • Centrifuge or evaporator

Procedure:

  • To 100 µL of plasma, add 10 µL of this compound internal standard and vortex.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound and other fatty acids with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Myristic Acid Analysis
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (ACN)85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (MTBE)90 - 10570 - 85 (Suppression)< 10
Solid-Phase Extraction (SPE)95 - 10585 - 98 (Minimal Suppression)< 5
Phospholipid Removal Plates90 - 10090 - 105 (Minimal Effect)< 5

Note: These are representative values and can vary depending on the specific matrix and experimental conditions.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Isopropanol (90:10)
Gradient50% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Negative
MRM Transition (this compound)Precursor Ion > Product Ion
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C

Note: These parameters should be optimized for your specific instrument and application.

References

Preventing deuterium exchange in Myristic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Myristic Acid-d7

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the isotopic integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: How stable are the deuterium labels on this compound?

The deuterium atoms in this compound are attached to carbon atoms (C-D bonds). These bonds are generally very stable under typical experimental conditions. The primary risk of deuterium exchange is associated with the deuterons on the carbon alpha to the carbonyl group (C2 position), which can become labile under strongly acidic or basic conditions. The carboxylic acid proton (-COOH) is readily exchangeable with any protic solvent and should not be confused with the stable C-D labels.

Q2: What are the main factors that can cause deuterium exchange in this compound?

Deuterium exchange for C-D bonds is primarily promoted by:

  • Extreme pH: Strong acids or bases can catalyze the exchange of alpha-hydrogens (or deuterons) on carboxylic acids.[1][2]

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for exchange reactions to occur, especially when combined with other contributing factors.

  • Presence of Catalysts: Certain metal catalysts can facilitate hydrogen-deuterium exchange.[3]

  • Protic Solvents: While direct exchange with C-D bonds is slow, prolonged exposure to protic solvents (like water, methanol) at high temperatures or non-neutral pH can increase the risk.

Q3: Can my analytical method, such as mass spectrometry, cause deuterium exchange?

Yes, a phenomenon known as "gas-phase H/D scrambling" can occur within the mass spectrometer, particularly during collision-induced dissociation (CID) for tandem MS.[4][5][6] This can redistribute the deuterium atoms, complicating data interpretation. Using alternative fragmentation methods like electron capture dissociation (ECD) or electron transfer dissociation (ETD) can minimize or prevent this scrambling.[3][7]

Troubleshooting Guide

Problem: I suspect I am losing deuterium from my this compound standard.

Step 1: Verify Storage and Handling Procedures Ensure that your storage and handling protocols align with best practices. Improper procedures are the most common source of isotopic label degradation.

Step 2: Analyze the Isotopic Purity Use a high-resolution mass spectrometer to check the isotopic distribution of your standard. Compare a fresh standard from a new ampule with your working solution. A shift in the isotopic pattern towards lower masses indicates deuterium loss.

Step 3: Review Experimental Conditions Examine your experimental workflow for potential causes of exchange. Are you using strongly acidic or basic conditions? Is the sample heated for an extended period? Are you using appropriate solvents?

Below is a logic diagram to help troubleshoot potential sources of deuterium exchange.

D_Exchange_Troubleshooting start Suspected Deuterium Loss storage 1. Check Storage - Stored at -20°C? - Inert atmosphere? - Aprotic solvent? start->storage handling 2. Check Handling - Using glass/Teflon? - Minimized freeze-thaw? - Aprotic solvents used? storage->handling Storage OK outcome_bad Potential Source Identified (Modify protocol) storage->outcome_bad Incorrect protocol 3. Review Protocol - Extreme pH? - High temperature? - Protic solvents? handling->protocol Handling OK handling->outcome_bad Incorrect analysis 4. Check Analysis Method - Using CID fragmentation? - Potential for back-exchange during LC? protocol->analysis Protocol OK protocol->outcome_bad Problem Found outcome_ok No Exchange Source Found (Consider fresh standard) analysis->outcome_ok Analysis OK analysis->outcome_bad Problem Found

Caption: Troubleshooting workflow for identifying sources of deuterium exchange.

Data & Protocols

Table 1: Solvent Selection for Handling this compound

Choosing the right solvent is critical to prevent deuterium exchange. Aprotic solvents are always preferred for preparing stock solutions and for long-term storage.

Solvent ClassRecommended SolventsNot Recommended (High Risk)Rationale
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateDimethyl sulfoxide (DMSO)Recommended solvents are chemically inert. Anhydrous grades should be used. Some grades of DMSO can contain water.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneN/AExcellent for maintaining isotopic stability. Ensure solvents are anhydrous.
Protic N/AWater (H₂O), Methanol, Ethanol, Deuterium Oxide (D₂O)Protic solvents contain exchangeable hydrogens (or deuterons) and should be avoided for stock solutions and storage. They may be required in the final experimental step, but exposure time should be minimized.[3]
Table 2: Summary of Best Practices for Preventing Deuterium Exchange
PracticeRecommended (Good Practice)To Avoid (Bad Practice)
Storage Store at -20°C or below in an amber glass vial under an inert atmosphere (Argon or Nitrogen).[8][9]Storing in plastic containers or at room temperature for extended periods.
Solvents Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, hexane) for stock solutions.[9]Using protic solvents (water, methanol) for stock solutions or prolonged storage.
pH Conditions Maintain near-neutral pH (approx. 6-8) during experiments whenever possible.Exposure to strong acids (pH < 3) or strong bases (pH > 10).
Temperature Perform experimental steps at room temperature or below. Use an ice bath for sensitive steps.[10]Heating samples for prolonged durations.
Handling Use glass or Teflon-lined labware. Minimize the number of freeze-thaw cycles.[9]Using plastic pipet tips or vials for organic solutions of the standard.
Experimental Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation: Allow the sealed ampule of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Dispensing: In a clean, dry 1 mL amber glass vial with a Teflon-lined cap, add the desired volume of anhydrous acetonitrile. For example, for a 1 mg ampule, add 1 mL of solvent.

  • Transfer: Carefully open the ampule. Using a clean glass syringe or pipette, transfer the entire content of the this compound (often supplied in a solvent like ethanol) into the vial containing acetonitrile.

  • Mixing: Cap the vial tightly and vortex for 30 seconds to ensure a homogenous solution.

  • Storage: Purge the headspace of the vial with an inert gas (e.g., Argon), seal tightly, and store at -20°C.

Workflow Diagram: Handling Deuterated Standards

The following workflow illustrates the best practices for handling deuterated standards from receipt to experimental use to minimize exchange.

Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use receive Receive Standard (Sealed Ampule) equilibrate Equilibrate to Room Temp receive->equilibrate prep_stock Prepare Stock in Aprotic Solvent (e.g., ACN) equilibrate->prep_stock store Store at -20°C (Inert Gas) prep_stock->store prep_working Prepare Working Solution (Dilute) store->prep_working spike Spike into Sample (Minimize exposure to protic solvents/heat) prep_working->spike analyze Analyze Promptly (LC-MS) spike->analyze

Caption: Recommended workflow for handling this compound to ensure isotopic stability.

References

Technical Support Center: Matrix Effects on Myristic Acid-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Myristic acid-d7 by LC-MS.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS-based quantification.[1][2] This guide provides a systematic approach to identifying, characterizing, and mitigating matrix effects for accurate this compound analysis.

Initial Observation: Inaccurate or Irreproducible Results

Suppose you observe poor accuracy, precision, or sensitivity in your this compound quantification. In that case, a matrix effect is a likely culprit.[3] The following workflow can help you troubleshoot the issue.

MatrixEffectTroubleshooting A Inaccurate/Irreproducible This compound Results B Assess for Matrix Effects A->B C Post-Column Infusion (Qualitative Assessment) B->C Perform D Post-Extraction Spike (Quantitative Assessment) B->D Perform E Matrix Effect Confirmed? C->E D->E F Mitigation Strategies E->F Yes L No Significant Matrix Effect (Investigate Other Causes) E->L No G Optimize Sample Preparation F->G H Optimize Chromatographic Conditions F->H I Use Appropriate Internal Standard F->I J Re-evaluate Matrix Effects G->J H->J I->J J->F Mitigation Ineffective (Re-optimize) K Method Validation J->K Successful Mitigation K->A Routine Analysis

Caption: Troubleshooting workflow for matrix effects in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3] In biological matrices like plasma, phospholipids are a major cause of ion suppression.[5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates the retention time at which ion suppression or enhancement occurs.[6]

  • Post-Extraction Spike: This is a quantitative method. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The percentage of matrix effect can be calculated from this comparison.[4]

Q3: What are the most common sources of matrix effects when analyzing this compound in biological samples?

A3: For fatty acids like this compound, the most significant source of matrix effects in biological fluids (e.g., plasma, serum) are phospholipids.[5] Other endogenous components like salts and proteins can also contribute.[4] The choice of blood collection matrix (plasma vs. serum vs. whole blood) can also influence the fatty acid profile and potential interferences.[7]

Q4: What are the primary strategies to mitigate matrix effects for this compound?

A4: Mitigation strategies can be grouped into three main categories:

  • Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS analysis. Common techniques include:

    • Liquid-Liquid Extraction (LLE): Can be effective in separating fatty acids from more polar interferents.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup and can be tailored to retain the analyte while washing away interferences, or vice-versa.[8]

    • Protein Precipitation (PPT): A simpler but generally less clean method that removes proteins but may leave other matrix components like phospholipids.[8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a powerful strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since this compound is already a deuterated form, it would typically be used as an internal standard for the quantification of endogenous myristic acid. When quantifying this compound itself (for example, in a tracer study), a different, appropriate SIL-IS would be needed. A suitable SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus compensating for signal variations.[3]

Q5: Can derivatization help in overcoming matrix effects for fatty acids?

A5: Yes, derivatization can be a useful strategy. By chemically modifying the carboxylic acid group of Myristic acid, its chromatographic behavior and ionization efficiency can be altered. This can shift the analyte's retention time away from interfering matrix components and potentially improve its ionization response, making it less susceptible to suppression.[9]

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of different sample preparation methods on analyte recovery and matrix effects. While specific data for this compound is limited, the presented data for other analytes in biological matrices provides a useful comparison of the effectiveness of these techniques.

Table 1: Comparison of Analyte Recovery with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT)PropranololRat Plasma< 20[8]
Solid-Phase Extraction (SPE)PropranololRat Plasma~60[8]
HybridSPEPropranololRat Plasma> 90[8]
Liquid-Liquid Extraction (LLE)Various DrugsPlasma70 ± 10[10]
Solid-Phase Extraction (SPE)Various DrugsPlasma98 ± 8[10]
Solid-Liquid Extraction (SLE)Various DrugsPlasma89 ± 7[10]

Table 2: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation (PPT)FinasterideHuman PlasmaHigh[11]
Solid-Phase Extraction (SPE)Various DrugsPlasma12[10]
Liquid-Liquid Extraction (LLE)Various DrugsPlasma17[10]
Solid-Liquid Extraction (SLE)Various DrugsPlasma12[10]

Matrix Effect (%) is presented as the absolute average. Values closer to zero indicate a lower matrix effect.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol outlines the general procedure for identifying regions of ion suppression or enhancement in a chromatographic run.

PostColumnInfusion cluster_setup System Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Prepare this compound Infusion Solution B Set up Syringe Pump A->B C Connect Infusion Line post-LC column via T-junction B->C D Equilibrate LC-MS System C->D E Start Infusion of This compound Solution D->E F Acquire Stable Baseline Signal E->F G Inject Blank Matrix Extract F->G H Monitor this compound Signal G->H I Observe Chromatogram for Signal Dips or Rises H->I J Identify Retention Times of Ion Suppression/Enhancement I->J

Caption: Workflow for post-column infusion experiment.

Detailed Steps:

  • Prepare Infusion Solution: Prepare a dilute solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal intensity.

  • System Setup:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Connect the infusion line to the LC eluent stream using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Equilibrate the LC-MS system with the mobile phase.

    • Start the infusion pump and allow the this compound signal to stabilize, establishing a constant baseline.

    • Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

    • Acquire data for the entire chromatographic run, monitoring the specific transition for this compound.

  • Data Analysis:

    • Examine the resulting chromatogram. A decrease in the baseline signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol provides a method to quantify the extent of matrix effects.

PostExtractionSpike cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS Analysis & Calculation A Prepare Set A: This compound in Neat Solution D Analyze Set A and Set B by LC-MS A->D B Prepare Set B: Blank Matrix Extract C Spike this compound into Blank Matrix Extract (Set B) B->C C->D E Determine Peak Area of This compound in both sets D->E F Calculate % Matrix Effect: [(Peak Area B / Peak Area A) - 1] * 100 E->F

Caption: Workflow for post-extraction spike experiment.

Detailed Steps:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (devoid of the analyte) through your entire sample preparation procedure. After the final step (e.g., evaporation and before reconstitution), spike the extracted matrix with the same amount of this compound as in Set A, and then reconstitute in the same final volume.

  • LC-MS Analysis: Analyze both sets of samples using your established LC-MS method.

  • Calculation:

    • Determine the average peak area of this compound from the injections of Set A and Set B.

    • Calculate the matrix effect using the following formula: % Matrix Effect = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and +20% is often considered acceptable.

References

Improving peak shape for Myristic acid-d7 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myristic Acid-d7 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape of this compound in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?

Poor peak shape for this compound, a deuterated carboxylic acid, can arise from several factors in both liquid chromatography (LC) and gas chromatography (GC) systems.

In Liquid Chromatography (LC):

  • Secondary Interactions: The carboxylic acid group of myristic acid can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns. This is a primary cause of peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of myristic acid (around 4.9), both the ionized and non-ionized forms of the acid will be present, leading to peak distortion, splitting, or broadening.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[3]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and broadening.[4]

  • Column Degradation: Over time, columns can degrade, leading to voids or contamination, which negatively impacts peak shape.[5]

In Gas Chromatography (GC):

  • Analyte Adsorption: The polar carboxyl group of myristic acid can adsorb to active sites in the GC system (e.g., inlet liner, column), causing peak tailing.[6]

  • Lack of Derivatization: For GC analysis, free fatty acids often exhibit poor peak shape. Derivatization to form more volatile and less polar esters (e.g., methyl esters) is crucial for obtaining sharp, symmetrical peaks.[7]

Q2: My this compound peak is tailing in my LC-MS analysis. How can I fix this?

Peak tailing for acidic compounds like this compound in reversed-phase LC is a common issue. Here’s a step-by-step troubleshooting guide:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing from secondary interactions with silanols is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa. For myristic acid (pKa ~4.9), a mobile phase pH of 2.5-3.0 is recommended to ensure it is in its non-ionized form, which minimizes interaction with the stationary phase.[8][9]

  • Use Mobile Phase Additives: Incorporating a small concentration of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) into the mobile phase can help to suppress the ionization of myristic acid and improve peak shape.[4] For particularly stubborn tailing, a stronger ion-pairing agent like trifluoroacetic acid (TFA) can be used, but be mindful that it can cause ion suppression in MS detection.

  • Select an Appropriate Column: Use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[1] Columns specifically designed for the analysis of acidic compounds or those with alternative stationary phases (e.g., polymer-based) can also be beneficial.

  • Reduce Sample Load: High concentrations of the analyte can lead to peak tailing. Try diluting your sample or reducing the injection volume.[3]

  • Check for System Issues: Ensure all connections are secure and there are no dead volumes in the system. A contaminated guard column or a void at the head of the analytical column can also cause tailing.

Troubleshooting Guides

Guide 1: Resolving Peak Fronting in LC Analysis

Peak fronting, where the front of the peak is broader than the back, is often indicative of sample overload or issues with the injection solvent.

Troubleshooting Workflow for Peak Fronting:

PeakFronting_Troubleshooting start Peak Fronting Observed for this compound check_overload Is the sample concentration too high or injection volume too large? start->check_overload reduce_load Reduce sample concentration and/or injection volume. check_overload->reduce_load Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No solution Peak Shape Improved reduce_load->solution match_solvent Prepare sample in mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_column Inspect column for physical damage or collapse. check_solvent->check_column No match_solvent->solution replace_column Replace column if damaged. check_column->replace_column Yes check_column->solution No replace_column->solution GC_Workflow start Sample Containing this compound derivatization Derivatization to form Fatty Acid Methyl Ester (FAME) start->derivatization injection Inject derivatized sample into GC-MS derivatization->injection separation Separation on a suitable GC column (e.g., polar stationary phase) injection->separation detection Detection by Mass Spectrometry separation->detection data_analysis Data Analysis and Quantification detection->data_analysis good_peak Symmetrical Peak Shape data_analysis->good_peak

References

Myristic acid-d7 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myristic Acid-d7. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues related to the solubility of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

This compound is reported to be soluble in chloroform[1]. While comprehensive quantitative data for this compound is limited, solubility information for other deuterated forms and the non-deuterated parent compound, myristic acid, can provide guidance. Myristic acid and its other deuterated analogs are soluble in a range of organic solvents.

Q2: How can I prepare a stock solution of this compound?

To prepare a stock solution, this compound, which is supplied as a solid, should be dissolved in a solvent of choice[2]. It is recommended to purge the solvent with an inert gas before preparing the solution to prevent oxidation[3]. For precise quantitative applications, if the exact concentration is critical, it is advised to quantify the deuterated standard against a more precisely weighed unlabeled standard by constructing a standard curve[2].

Q3: What should I do if this compound does not dissolve well in my chosen solvent?

If you encounter solubility issues, consider the following:

  • Warming: Gently warming the solution may increase the solubility of myristic acid and its derivatives.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Solvent Change: If the compound remains insoluble, you may need to switch to a different, more suitable organic solvent. Refer to the solubility data table for guidance.

Q4: How does the solubility of this compound compare to non-deuterated Myristic Acid?

The isotopic substitution of deuterium for hydrogen is not expected to significantly alter the physicochemical properties, including solubility. Therefore, the solubility of this compound is expected to be very similar to that of unlabeled myristic acid. Myristic acid is soluble in solvents like ethanol, DMSO, and dimethylformamide (DMF)[3].

Solubility Data

The following table summarizes the available solubility data for myristic acid and its deuterated analogs. Note that specific quantitative data for the d7 variant is limited.

CompoundSolventReported Solubility
This compound ChloroformSoluble[1]
Myristic Acid-d2DMF15 mg/ml[4]
DMSO10 mg/ml[4]
Ethanol15 mg/ml[4]
Myristic Acid-d27Ethanol~15 mg/ml[2]
DMSO~12 mg/ml[2]
Dimethyl formamide (DMF)~15 mg/ml[2]
Myristic AcidEthanol~15 mg/ml[3]
DMSO~12 mg/ml[3]
Dimethyl formamide (DMF)~15 mg/ml[3]
EtherSoluble[5]
WaterInsoluble[5]

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely in my chosen solvent at the desired concentration.

  • Question: Have you tried gentle heating or sonication?

    • Answer: Saturated fatty acids can sometimes require slight warming to fully dissolve. Place the vial in a warm water bath (not exceeding 40-50°C) for a few minutes. Alternatively, use a sonicator to aid dissolution.

  • Question: Is your solvent fresh and anhydrous?

    • Answer: The presence of water in some organic solvents can reduce the solubility of hydrophobic compounds like myristic acid. Try using a fresh, unopened bottle of solvent or a properly dried solvent.

  • Question: Are you trying to dissolve it in an aqueous solution?

    • Answer: Myristic acid and its deuterated forms are not soluble in water[5]. You will need to use an appropriate organic solvent. For cell culture experiments, a stock solution in DMSO or ethanol can often be diluted into the aqueous media, but the final concentration of the organic solvent must be considered.

  • Question: Have you selected an appropriate solvent?

    • Answer: Based on available data, chloroform is a good starting point[1]. For other options, consider solvents where the parent compound or other deuterated analogs show good solubility, such as ethanol, DMSO, or DMF[2][3][4].

Issue: My this compound solution was clear, but now I see a precipitate.

  • Question: Has the temperature of the solution changed?

    • Answer: The solution may have been prepared at a higher temperature and precipitation occurred upon cooling to room temperature. Try gently warming the solution to see if the precipitate redissolves. If so, consider either storing the solution at a slightly elevated temperature (if stability allows) or preparing a more dilute solution.

  • Question: Was the solution stored for an extended period?

    • Answer: Over time, some compounds can come out of solution, especially if the solvent evaporates slightly, increasing the concentration. Ensure your storage container is tightly sealed. Try warming and vortexing the solution to redissolve the compound.

Experimental Protocols

Protocol: Determination of this compound Solubility in a Novel Organic Solvent

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear glass vial.

    • Select the organic solvent to be tested. Ensure the solvent is of high purity.

  • Procedure:

    • Add a small, measured volume of the selected solvent to the vial (e.g., 100 µL).

    • Vortex the vial for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid against a dark background.

    • If the solid has dissolved, the solubility is at least the current concentration. Record this and proceed by adding more this compound in small, weighed increments until saturation is reached.

    • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 10-50 µL), vortexing and inspecting after each addition.

    • Continue this process until the solid is completely dissolved.

  • Data Calculation:

    • Record the total volume of solvent used to dissolve the initial mass of this compound.

    • Calculate the solubility in mg/mL.

  • Confirmation (Optional):

    • To confirm saturation, you can slightly cool the solution to see if precipitation occurs and then warm it to ensure it redissolves.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh this compound B Prepare Stock Solution in Organic Solvent A->B C Spike Internal Standard (this compound) into Sample B->C Use as Internal Standard D Sample Extraction C->D E Inject into LC-MS/MS D->E F Data Acquisition E->F G Integrate Peak Areas (Analyte and IS) F->G H Generate Standard Curve G->H I Quantify Analyte H->I troubleshooting_solubility start Start: Dissolving This compound issue Issue: Incomplete Dissolution start->issue check_temp Try gentle warming or sonication? issue->check_temp First Step success Success: Compound Dissolved issue->success Dissolves check_temp->issue No check_solvent Is the solvent appropriate and pure? check_temp->check_solvent Yes, tried change_solvent Select a different solvent (e.g., Chloroform, DMF, Ethanol) check_solvent->change_solvent No fail Still not dissolved check_solvent->fail Yes change_solvent->success

References

Validation & Comparative

A Head-to-Head Comparison: Validating Quantitative Assays with Myristic acid-d7 versus Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for precision and accuracy in quantitative assays, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Myristic acid-d7 and alternative internal standards for the quantification of myristic acid, supported by experimental data and detailed protocols.

Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various biological processes, including protein N-myristoylation, a key modification in cellular signaling pathways.[1][2][3][4][5][6][7][8] Accurate quantification of myristic acid is therefore essential in numerous research and development areas. This compound, a deuterated analog of myristic acid, is frequently employed as an internal standard in mass spectrometry-based quantitative methods.[9][10] This guide delves into the validation of such assays, comparing the performance of this compound with common alternatives.

Performance Comparison: this compound vs. Odd-Chain Fatty Acids

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization. Stable isotope-labeled standards, such as this compound, are often considered the gold standard due to their chemical and physical similarity to the analyte.[10] However, odd-chain fatty acids, which are less common in most biological systems, present a viable and more cost-effective alternative.

Here, we summarize the performance characteristics of quantitative assays for myristic acid using either this compound or an odd-chain fatty acid (e.g., Heptadecanoic acid, C17:0) as the internal standard. The data is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Performance MetricThis compound (LC-MS/MS)Odd-Chain Fatty Acid (e.g., C17:0) (GC-MS)
Linearity (R²) >0.99[11][12][13]>0.99[14]
Limit of Quantification (LOQ) 0.003 - 14.88 ng/mL[12]5.0 - 50.0 µg/mL[14]
Intra-day Precision (%CV) 0.3 - 2.0%[11]<15%
Inter-day Precision (%CV) <15%[14]<15%
Accuracy (% Recovery) 93 - 108%[11]81 - 110%[14]

Key Observations:

  • Both this compound and odd-chain fatty acids can be utilized to develop highly linear, accurate, and precise quantitative assays for myristic acid.

  • LC-MS/MS methods using this compound often exhibit lower limits of quantification compared to GC-MS methods with odd-chain fatty acids, offering higher sensitivity.[11][12][14]

  • The choice of internal standard may depend on the specific requirements of the assay, including the desired sensitivity, cost considerations, and the availability of standards.

The Pros and Cons: A Balanced View

Internal StandardAdvantagesDisadvantages
This compound - Chemically and physically very similar to myristic acid, providing excellent correction for matrix effects and procedural losses.- Low natural abundance, minimizing interference from endogenous compounds.[10]- Higher cost compared to non-labeled standards.- Potential for isotopic interference if not adequately resolved chromatographically.- Synthesis can be complex.
Odd-Chain Fatty Acids - More cost-effective than stable isotope-labeled standards.- Generally low natural abundance in many biological matrices.[15]- May not perfectly co-elute with or have the same ionization efficiency as myristic acid.- Can be present in certain diets or disease states, potentially leading to interference.[15]

Experimental Protocols

Below are detailed methodologies for the quantification of myristic acid using this compound as an internal standard, employing both LC-MS/MS and GC-MS platforms.

LC-MS/MS Method for Myristic Acid Quantification

This protocol is adapted from a validated method for the analysis of fatty acids in biological matrices.[13]

1. Sample Preparation:

  • To 100 µL of plasma or cell lysate, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
  • Add 500 µL of a 2:1 (v/v) chloroform:methanol mixture.
  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
  • Collect the lower organic layer and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate myristic acid from other fatty acids.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions:
  • Myristic acid: Precursor ion (m/z) -> Product ion (m/z)
  • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined based on instrumentation).

GC-MS Method for Myristic Acid Quantification

This protocol involves derivatization to fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation.

1. Sample Preparation and Derivatization:

  • To the sample, add the this compound internal standard.
  • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
  • Dry the lipid extract under nitrogen.
  • Add 1 mL of 2% sulfuric acid in methanol and heat at 60°C for 1 hour to convert fatty acids to FAMEs.
  • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.
  • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Oven Temperature Program: A temperature gradient to separate the FAMEs (e.g., start at 100°C, ramp to 250°C).
  • Ionization Mode: Electron Ionization (EI).
  • Mass Spectrometry: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of myristic acid methyl ester and this compound methyl ester.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional for LC-MS LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Validation Assay Validation Quantification->Validation

Caption: Experimental workflow for myristic acid quantification.

Myristic acid's biological significance is highlighted by its role in N-myristoylation, a crucial lipid modification of proteins that influences their localization and function in signal transduction.

n_myristoylation_pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Cell Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Signal Transduction Membrane->Signaling

Caption: N-myristoylation signaling pathway.

References

A Head-to-Head Battle in Bioanalysis: Myristic Acid-d7 vs. C13-Myristic Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of myristic acid by mass spectrometry.

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the analysis of myristic acid, a saturated fatty acid with increasing interest in various research fields, two stable isotope-labeled variants are commonly employed: Myristic acid-d7 and C13-myristic acid. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.

The Core of the Matter: Isotope Labeling

The fundamental difference between this compound and C13-myristic acid lies in the isotope used for labeling. This compound is substituted with seven deuterium (²H) atoms, while C13-myristic acid incorporates one or more carbon-13 (¹³C) atoms. This seemingly subtle distinction can have significant implications for the analytical performance of the internal standard.

C13-labeled internal standards are generally considered the gold standard in mass spectrometry. [1] This is primarily because the physicochemical properties of a ¹³C-labeled molecule are nearly identical to its unlabeled counterpart.[2] In contrast, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times and potential for isotopic exchange.[3]

Performance Under the Microscope: A Data-Driven Comparison

While direct head-to-head experimental data for this compound versus C13-myristic acid is limited in publicly available literature, valuable insights can be drawn from comparative studies on other fatty acids. A study on essential fatty acids revealed that while there was little isotopic effect observed between deuterium and ¹³C-labeled standards, the endogenous pools of fatty acids exhibited a greater suppressing effect on the measurement of the ¹³C-labeled compounds.[4] This suggests that the choice of internal standard may also need to consider the specific matrix being analyzed.

Parameter This compound (Deuterium Labeled) C13-Myristic Acid (Carbon-13 Labeled) References
Co-elution with Analyte May exhibit slight retention time shifts in chromatography.Co-elutes perfectly with the unlabeled analyte.[3]
Isotopic Stability Potential for back-exchange of deuterium with hydrogen in protic solvents.Highly stable with no risk of isotope exchange.[3]
Matrix Effects May experience different ion suppression/enhancement than the analyte due to chromatographic separation.Experiences virtually identical matrix effects as the analyte due to co-elution.[5]
Commercial Availability Widely available from various suppliers.Readily available, though sometimes at a higher cost.[2][6]
Cost Generally more cost-effective.Can be more expensive due to a more complex synthesis process.[2]

Experimental Protocols: A Practical Guide

To provide a practical context, detailed experimental protocols for the quantification of myristic acid using both types of internal standards are outlined below.

Experimental Protocol 1: GC-MS Analysis of Myristic Acid using Myristic Acid-d3 as an Internal Standard

This protocol is adapted from a standard method for the quantification of free fatty acids.[7]

1. Sample Preparation:

  • To 200 µL of plasma, add 300 µL of phosphate-buffered saline (dPBS).

  • Add 100 µL of the internal standard solution (Myristic acid-d3 in ethanol).

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

2. Extraction:

  • Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step.

  • For total fatty acid analysis, the remaining methanol fraction is subjected to saponification with 1N KOH followed by acidification.

3. Derivatization:

  • Dry the combined organic extracts under a stream of nitrogen.

  • Add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the derivatized sample under nitrogen.

4. GC-MS Analysis:

  • Reconstitute the sample in 50 µL of iso-octane.

  • Inject 1 µL onto the GC-MS system.

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 100°C held for 2 min, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min and held for 3 min, followed by a ramp to 320°C at 20°C/min and held for 12 min.[8]

  • MS Detection: Negative Chemical Ionization (NCI) mode, monitoring the appropriate m/z for the PFB-derivatives of myristic acid and myristic acid-d3.

Experimental Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Human Plasma (Adaptable for C13-Myristic Acid)

This protocol provides a general framework for the analysis of free fatty acids in plasma and can be adapted for the use of C13-myristic acid as an internal standard.[9]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid.

  • Add 5 µL of the internal standard working solution (C13-myristic acid in a suitable solvent).

  • Vortex for approximately 1 minute.

  • Centrifuge to precipitate proteins.

2. LC-MS/MS Analysis:

  • Transfer the supernatant to an autosampler vial for injection.

  • LC Column: A suitable reversed-phase column, such as a C18 or Phenyl column.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (or other suitable organic solvent mixture) with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient Elution: Develop a gradient to effectively separate myristic acid from other plasma components.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M-H]⁻ for myristic acid (m/z 227.2).

    • Product Ion: A characteristic fragment ion of myristic acid.

    • MRM Transition for C13-Myristic Acid: Adjust the precursor and product ion m/z values based on the number of ¹³C labels. For [1-¹³C]myristic acid, the precursor ion would be m/z 228.2.

Visualizing the Workflow: Making the Right Choice

The decision-making process for selecting the appropriate internal standard can be visualized as a logical workflow.

internal_standard_selection start Start: Need for Myristic Acid Quantification cost Budget Constraints? start->cost d7 Select this compound cost->d7 Yes chromatography High Chromatographic Resolution Critical? cost->chromatography No validation Perform Thorough Method Validation d7->validation c13 Select C13-Myristic Acid c13->validation chromatography->c13 Yes stability Concerned about Isotopic Exchange? chromatography->stability No stability->d7 No stability->c13 Yes end End: Accurate Quantification validation->end

Figure 1. Decision workflow for selecting an internal standard.

Signaling Pathways and Experimental Workflows

The accurate quantification of myristic acid is crucial for understanding its role in various biological pathways, such as protein N-myristoylation, a key process in cell signaling.

n_myristoylation_pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signaling Myristoylated_Protein->Membrane

Figure 2. Simplified N-Myristoylation signaling pathway.

Conclusion: The Verdict

For the majority of applications requiring the highest level of accuracy and confidence, C13-myristic acid is the superior choice as an internal standard for the quantitative analysis of myristic acid. Its identical chromatographic behavior and isotopic stability minimize the potential for analytical errors that can arise with deuterium-labeled standards.

However, This compound remains a viable and cost-effective alternative , particularly for well-established methods where potential chromatographic shifts and isotopic stability have been carefully validated. Ultimately, the decision rests on the specific requirements of the assay, the available budget, and the level of analytical rigor demanded by the research question. Regardless of the choice, a thorough method validation is crucial to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Myristic Acid-d7 and Myristic acid-d27 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the choice between partially and fully deuterated internal standards is a critical decision that can impact experimental accuracy and data interpretation. This guide provides an objective comparison of Myristic acid-d7 and Myristic acid-d27, two commonly used deuterated analogs of myristic acid, with a focus on their application as internal standards in mass spectrometry and as tracers in metabolic studies.

This comparison delves into their fundamental properties, performance in analytical instrumentation, and utility in biological systems, supported by experimental data and detailed protocols.

Fundamental Properties: A Head-to-Head Comparison

This compound and Myristic acid-d27 are both stable isotope-labeled versions of myristic acid, a C14 saturated fatty acid. The key distinction lies in the number and position of deuterium atoms, which in turn affects their molecular weight and potential for isotopic effects.

PropertyThis compoundMyristic acid-d27Unlabeled Myristic Acid
Chemical Formula C₁₄H₂₁D₇O₂[1]C₁₄HD₂₇O₂[2]C₁₄H₂₈O₂
Molecular Weight ~235.42 g/mol [3]~255.5 g/mol [2]~228.37 g/mol
Deuterium Labeling Partially deuterated (7 deuterium atoms)[1]Fully deuterated (27 deuterium atoms)[2]None
Common Labeled Position Typically at the terminal methyl and adjacent methylene groups (e.g., tetradecanoic-12,12,13,13,14,14,14-d₇ acid)[1]All 27 hydrogens on the acyl chain are replaced by deuterium[2]N/A
Isotopic Purity Typically ≥98%[1]Typically ≥98%[2]N/A
CAS Number Varies by labeled position60658-41-5[2]544-63-8

Performance in Mass Spectrometry

The primary application of both this compound and Myristic acid-d27 is as internal standards for the accurate quantification of unlabeled myristic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The choice between the two can influence analytical performance.

Fragmentation Patterns:

Upon electron ionization in GC-MS, fatty acid methyl esters (FAMEs) undergo characteristic fragmentation. For unlabeled myristic acid methyl ester, common fragments include the molecular ion peak (M+), a prominent peak at m/z 74 (McLafferty rearrangement), and a series of hydrocarbon fragments separated by 14 amu (-CH₂-).

  • This compound: The fragmentation pattern is expected to be more complex than the unlabeled analog. The fragments containing the deuterated portion of the molecule will have a corresponding mass shift. For instance, if the terminal end is labeled, fragments resulting from cleavage at that end will be 7 amu heavier. This can be advantageous in preventing overlap with fragments from the unlabeled analyte.

  • Myristic acid-d27: As a fully deuterated molecule, all hydrocarbon fragments will exhibit a significant mass shift. This provides a clear separation from the mass spectrum of the unlabeled myristic acid, minimizing the risk of isotopic cross-talk and improving quantification accuracy.

Isotopic Effects:

A potential concern with deuterated standards is the "isotope effect," where the presence of heavier deuterium atoms can slightly alter the physicochemical properties of the molecule. This can manifest as:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier or later than their unlabeled counterparts in chromatographic separations. While often minimal, this can be significant in high-resolution chromatography and could potentially impact quantification if the analyte and internal standard peaks are not adequately integrated. Fully deuterated compounds like Myristic acid-d27 may exhibit a more pronounced shift compared to the partially labeled this compound.

  • Ionization Efficiency: The ionization efficiency in the mass spectrometer's source can differ between the deuterated standard and the unlabeled analyte, which can introduce bias in quantification. Generally, these effects are considered minor but should be evaluated during method validation.

Choosing the Right Standard:

  • This compound offers a cost-effective option with a sufficient mass difference for many applications. The lower level of deuteration may result in a smaller chromatographic shift compared to the d27 version, which can be advantageous.

  • Myristic acid-d27 provides the greatest mass difference from the unlabeled analyte, virtually eliminating the possibility of isotopic overlap. This makes it an excellent choice for applications requiring the highest level of accuracy and for complex matrices where background interference is a concern. However, it is typically more expensive.

Application in Metabolic Tracing and Flux Analysis

Beyond their role as internal standards, deuterated fatty acids can be used as tracers to study metabolic pathways. In these experiments, cells or organisms are supplemented with the labeled fatty acid, and its incorporation into various downstream metabolites is monitored over time.

  • This compound: Can be used to trace the backbone of the myristic acid molecule through metabolic processes such as elongation, desaturation, and incorporation into complex lipids. The seven deuterium atoms provide a clear mass signature to track the fate of the carbon chain.

  • Myristic acid-d27: The high level of deuteration in Myristic acid-d27 makes it an excellent tracer for metabolic flux analysis.[4][5][6] The significant mass increase allows for sensitive detection of its incorporation into downstream metabolites, even at low concentrations. However, the complete deuteration might introduce kinetic isotope effects that could alter the rate of enzymatic reactions compared to the native molecule. This is a crucial consideration when interpreting metabolic flux data.

Experimental Protocols

Below are detailed methodologies for common experiments involving deuterated myristic acid.

Protocol 1: Quantification of Myristic Acid in Plasma using GC-MS with a Deuterated Internal Standard

Objective: To determine the concentration of myristic acid in a plasma sample using either this compound or Myristic acid-d27 as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of the deuterated internal standard (e.g., 10 µg/mL this compound or Myristic acid-d27 in methanol).

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid extract.

    • Heat at 60°C for 1 hour to convert the fatty acids to their methyl esters.

    • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into a GC-MS system.

    • GC Conditions:

      • Column: DB-23 or similar polar capillary column.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion or characteristic fragment ions for both unlabeled myristic acid methyl ester and the deuterated internal standard.

  • Quantification:

    • Create a calibration curve by analyzing standards containing known concentrations of unlabeled myristic acid and a fixed concentration of the deuterated internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of myristic acid in the plasma sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Metabolic Labeling of Cultured Cells with Deuterated Myristic Acid

Objective: To trace the incorporation of deuterated myristic acid into cellular lipids.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HEK293 or HepG2) in a suitable culture dish and grow to 70-80% confluency.

  • Labeling:

    • Prepare a stock solution of this compound or Myristic acid-d27 complexed to bovine serum albumin (BSA).

    • Remove the growth medium from the cells and replace it with a medium containing the deuterated myristic acid-BSA complex at a final concentration of 10-50 µM.

    • Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours).

  • Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis by LC-MS/MS:

    • Analyze the lipid extract by LC-MS/MS to identify and quantify the incorporation of the deuterium label into various lipid species (e.g., phospholipids, triglycerides).

    • Use a high-resolution mass spectrometer to accurately determine the mass shift and isotopic distribution in the labeled lipids.

Visualizing Key Pathways and Workflows

Protein N-Myristoylation Signaling Pathway

Myristic acid is a key substrate in the N-myristoylation of proteins, a crucial lipid modification that influences protein localization and function.

Myristoylation_Pathway Myristic Acid Myristic Acid Myristoyl-CoA Synthetase Myristoyl-CoA Synthetase Myristic Acid->Myristoyl-CoA Synthetase Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA Synthetase->Myristoyl-CoA ATP -> AMP + PPi N-Myristoyltransferase (NMT) N-Myristoyltransferase (NMT) Myristoyl-CoA->N-Myristoyltransferase (NMT) Myristoylated Protein Myristoylated Protein N-Myristoyltransferase (NMT)->Myristoylated Protein CoA release Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine)->N-Myristoyltransferase (NMT) Membrane Targeting & Signaling Membrane Targeting & Signaling Myristoylated Protein->Membrane Targeting & Signaling

Caption: The N-myristoylation pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for quantifying myristic acid using a deuterated internal standard.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Biological Sample Biological Sample Add Deuterated IS Add Deuterated IS Biological Sample->Add Deuterated IS Lipid Extraction Lipid Extraction Add Deuterated IS->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS or LC-MS GC-MS or LC-MS Derivatization (FAMEs)->GC-MS or LC-MS Data Acquisition (SIM) Data Acquisition (SIM) GC-MS or LC-MS->Data Acquisition (SIM) Peak Integration Peak Integration Data Acquisition (SIM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Caption: Quantification workflow.

Conclusion

Both this compound and Myristic acid-d27 are valuable tools for researchers in lipidomics, metabolomics, and drug development. The choice between them depends on the specific requirements of the experiment.

  • This compound is a reliable and cost-effective internal standard suitable for a wide range of quantitative applications.

  • Myristic acid-d27 offers the highest level of analytical accuracy due to its large mass difference from the unlabeled analyte, making it ideal for studies demanding minimal isotopic overlap and for use as a tracer in metabolic flux analysis, provided potential kinetic isotope effects are considered.

Ultimately, the selection should be based on a careful consideration of the experimental goals, the complexity of the sample matrix, the required level of precision, and budgetary constraints. Method validation is crucial to ensure that the chosen internal standard provides accurate and reproducible results.

References

The Critical Role of Myristic Acid-d7 in Achieving Accurate and Precise Quantification of Myristic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipidomics and metabolic research, the precise and accurate quantification of fatty acids is paramount for understanding disease pathology and developing novel therapeutics. Myristic acid (C14:0), a saturated fatty acid, is implicated in various cellular processes and its accurate measurement is crucial. This guide provides a comparative analysis of Myristic acid-d7 as an internal standard for the quantification of myristic acid, highlighting its superiority over other common alternatives.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry.[1][2] this compound, a deuterated form of myristic acid, co-elutes with the unlabeled endogenous myristic acid during chromatographic separation and experiences identical ionization efficiency and fragmentation in the mass spectrometer. This co-behavior allows it to effectively compensate for variations in sample preparation, such as extraction efficiency and derivatization yield, as well as instrumental drift, leading to high accuracy and precision.[1][3]

Comparison of Internal Standards for Myristic Acid Quantification

The choice of internal standard significantly impacts the reliability of quantitative results. While various compounds can be used, their performance varies considerably. Here, we compare this compound with common alternatives: odd-chain fatty acids (e.g., Pentadecanoic acid, C15:0; Heptadecanoic acid, C17:0) and other deuterated analogs.

Table 1: Comparison of Internal Standard Performance for Myristic Acid Quantification

Internal StandardTypeAdvantagesDisadvantagesExpected Accuracy (Bias)Expected Precision (Variance)
This compound Stable Isotope Labeled - Identical chemical and physical properties to analyte- Co-elutes with analyte- Corrects for matrix effects and procedural losses most effectively - Higher cost Lowest (Ideally < 2-3%) Lowest (Ideally < 5-10% RSD)
Pentadecanoic acid (C15:0)Odd-chain Fatty Acid- Lower cost- Commercially available- Different chemical and physical properties- Does not co-elute perfectly- May be present endogenously in some samples- Less effective correction for matrix effectsHigher (Median bias can be significant)[1][4]Higher (Median increase in variance can be substantial)[1][4]
Heptadecanoic acid (C17:0)Odd-chain Fatty Acid- Lower cost- Commercially available- Different chemical and physical properties- Does not co-elute perfectly- May be present endogenously in some samples- Less effective correction for matrix effectsHigher (Median bias can be significant)[1][4]Higher (Median increase in variance can be substantial)[1][4]
Myristic acid-d3Stable Isotope Labeled- Similar properties to analyte- Potential for isotopic overlap with natural abundance isotopes of the analyteLowLow

Note: Expected accuracy and precision values are based on general principles of internal standardization and findings from studies comparing ideal versus non-ideal internal standards.[1][4] Actual values can vary depending on the specific matrix, method, and instrumentation.

Studies have shown that using an internal standard with a different chemical structure from the analyte can lead to a significant increase in the variance of the measurement, sometimes by a median of 141%.[1][4] While the accuracy may remain relatively stable in some cases, with a median relative absolute percent bias around 1.76%, the loss of precision can be a major drawback for studies requiring high reproducibility.[1][4]

Experimental Protocols

Accurate quantification of myristic acid relies on a robust and well-defined experimental protocol. Below are detailed methodologies for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Quantification of Myristic Acid

This protocol is suitable for the analysis of total fatty acids in biological samples such as plasma, cells, or tissues.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL sample (e.g., plasma), add a known amount of this compound internal standard.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 5 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Evaporate the collected organic solvent under a stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

  • Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat at 100°C for 2 minutes to methylate the fatty acids.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

  • Injection: Inject 1 µL of the hexane extract.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to separate the FAMEs.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for myristic acid methyl ester and this compound methyl ester.

LC-MS/MS Quantification of Free Myristic Acid

This protocol is suitable for the analysis of free (non-esterified) myristic acid.

1. Sample Preparation and Extraction:

  • To a 50 µL sample, add a known amount of this compound internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Myristic Acid Transition: Precursor ion (e.g., [M-H]⁻ at m/z 227.2) to a specific product ion.

    • This compound Transition: Precursor ion (e.g., [M-H]⁻ at m/z 234.2) to a specific product ion.

Visualizing the Workflow

To better illustrate the quantitative workflow, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry Detection Chromatography->MS Peak_Integration Peak Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for myristic acid quantification.

logical_relationship Myristic_Acid_d7 This compound (Internal Standard) High_Accuracy High Accuracy Myristic_Acid_d7->High_Accuracy Ensures High_Precision High Precision Myristic_Acid_d7->High_Precision Ensures Reliable_Quantification Reliable Quantification High_Accuracy->Reliable_Quantification High_Precision->Reliable_Quantification

Caption: The role of this compound in reliable quantification.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest quality data, the use of this compound as an internal standard for myristic acid quantification is strongly recommended. Its identical chemical nature to the analyte ensures the most effective correction for experimental variability, leading to unparalleled accuracy and precision. While alternative internal standards like odd-chain fatty acids are available and less expensive, they introduce a greater degree of uncertainty into the results. The investment in a stable isotope-labeled internal standard like this compound is a critical step in generating robust and reproducible data essential for advancing scientific discovery.

References

Cross-Validation of Myristic Acid-d7 with Other Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of myristic acid, with a focus on the cross-validation of Myristic acid-d7 as an internal standard. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in lipidomic studies and drug development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods that utilize deuterated myristic acid, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The use of a stable isotope-labeled internal standard like this compound is a widely accepted technique to control for sample loss and variations during analysis. The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods employing deuterated myristic acid for the quantification of fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Myristic acid-d3, Myristic acid-d27This compound, other deuterated fatty acids
Derivatization Required (e.g., Pentafluorobenzyl esters, TMS-derivatives)Often not required, but can be used to improve ionization
Linearity (r²) > 0.99> 0.998[1]
Limit of Detection (LOD) Analyte dependent, typically in the low ng/mL to pg/mL range0.001 mM (for most short-chain fatty acids)[1]
Limit of Quantification (LOQ) Analyte dependent, typically in the ng/mL range10x signal-to-noise ratio[2]
Precision (%CV) Intra- and inter-day CVs < 15%Intra-day: <12%, Inter-day: <20%[1]
Accuracy (% Recovery) 85-115%92% to 120%[1]
Sample Throughput Lower, due to longer run times and derivatization stepsHigher, with run times as short as 1.5 minutes[3]
Selectivity High, especially with selected ion monitoring (SIM)Very high, with multiple reaction monitoring (MRM)

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for fatty acid analysis and the metabolic context of myristic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS_spike Spike with This compound (IS) Sample->IS_spike Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) IS_spike->Extraction Hydrolysis Hydrolysis (for total FAs) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Hydrolysis->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Analyte/IS Ratio) GCMS->Quantification LCMS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for fatty acid analysis using deuterated internal standards.

myristic_acid_pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Protein Target Protein (N-terminal Glycine) Protein->NMT Signaling Cellular Signaling & Membrane Targeting Myristoylated_Protein->Signaling

Caption: N-myristoylation signaling pathway involving myristic acid.

Experimental Protocols

Detailed methodologies for the analysis of myristic acid using GC-MS and LC-MS/MS with this compound as an internal standard are provided below. These protocols are synthesized from established methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of total fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction:

  • To a 1 mL biological sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard solution.

  • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Hydrolysis and Derivatization:

  • The dried lipid extract is hydrolyzed using methanolic HCl to release free fatty acids.

  • The free fatty acids are then derivatized to form pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[4]

  • The mixture is incubated at room temperature for 20 minutes.[4]

  • Alternatively, for the analysis of both fatty acids and sterols, derivatization can be performed using BSTFA with 1% TMCS in pyridine at 100°C for 1 hour to form trimethylsilyl (TMS) derivatives.[5]

3. GC-MS Analysis:

  • The derivatized sample is reconstituted in iso-octane.[4]

  • An aliquot (typically 1 µL) is injected into the GC-MS system.

  • GC Conditions:

    • Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[5]

    • Carrier Gas: Helium.

    • Oven Program: Initial temperature of 100°C held for 2 min, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min and held for 12 min.[5]

  • MS Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI) for PFB esters or Electron Impact (EI) for TMS esters.

    • Detection: Selected Ion Monitoring (SIM) for target fatty acid ions and the corresponding deuterated internal standard ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the high-throughput analysis of free fatty acids.

1. Sample Preparation:

  • To a 100 µL sample (e.g., serum, plasma), add a known amount of this compound internal standard.

  • Deproteinize the sample by adding acetonitrile, followed by vortexing and centrifugation.

  • The supernatant is collected for analysis. For some applications, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be used to enhance sensitivity.[6]

2. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18 MGII S3).[7]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 5 mM ammonium acetate.[7]

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for myristic acid and this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of myristic acid, and the use of this compound as an internal standard is crucial for achieving high accuracy and precision. The choice between the two methods depends on the specific requirements of the study.

  • GC-MS offers excellent separation and is a well-established method, but it typically requires a derivatization step, which can increase sample preparation time.

  • LC-MS/MS provides higher throughput and often does not require derivatization, making it suitable for large-scale clinical and metabolomic studies.[1]

The validation data presented in this guide demonstrate that with proper method development and the use of an appropriate internal standard like this compound, both techniques can provide reliable and reproducible results for fatty acid analysis. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research goals.

References

A Guide to Inter-laboratory Comparison of Myristic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of myristic acid, a saturated fatty acid of significant interest in various research and industrial fields. The performance of common analytical techniques is compared using supporting experimental data from various studies. Detailed experimental protocols are provided to aid in the replication and validation of these methods.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for myristic acid analysis as reported in various studies. This allows for a direct comparison of key performance indicators such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Analytical MethodDerivatizationMatrixLODLOQRecovery (%)Linearity (R²)
GC-MSFAMEsBiological Matrices--->0.99
GC-FIDFAMEsMilk-->80%-
UPLC-ESI-MS/MSDMAE estersVegetable Oil-~0.5 pg on-column93-108%-
LC-MS/MSTMAE derivativesMacroalgae----
LC-HRMSNone (direct)Milk0.003 - 14.88 ng/mL-82-102%0.95-1.00
HPLC-CADNone (direct)Oleic Acid0.006-0.1 µg/mL0.032-0.22 µg/mL96.5-103.6%>0.999

FAMEs: Fatty Acid Methyl Esters, DMAE: Dimethylaminoethanol, TMAE: Trimethylaminoethyl, GC-MS: Gas Chromatography-Mass Spectrometry, GC-FID: Gas Chromatography-Flame Ionization Detection, UPLC-ESI-MS/MS: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry, HPLC-CAD: High-Performance Liquid Chromatography-Charged Aerosol Detector.

Experimental Protocols

Detailed methodologies for key analytical techniques are outlined below. These protocols are based on established methods reported in the literature.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

This is a widely used method for the analysis of fatty acids.[1][2][3]

  • Sample Preparation & Derivatization:

    • Lipids are extracted from the sample matrix (e.g., biological tissue, food) using a solvent mixture like chloroform:methanol.

    • The extracted lipids are saponified using a basic solution (e.g., NaOH in methanol) to release the fatty acids.

    • The fatty acids are then esterified to form Fatty Acid Methyl Esters (FAMEs). A common reagent for this is boron trifluoride in methanol (BF3-methanol).[3] The mixture is heated to complete the reaction.

    • FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: A capillary column suitable for FAME analysis, such as a DB-FastFAME or HP-5MS column, is used.[1][4]

    • Carrier Gas: Helium is typically used as the carrier gas.[5][6]

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all compounds.[4]

    • Injection: A small volume (e.g., 1 µL) of the extracted FAMEs is injected into the GC.[7]

    • Detection: Mass spectrometry is used for detection and quantification. The instrument can be operated in either scan mode to identify compounds or in selective ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific FAMEs.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative to GC-MS and can sometimes be performed with or without derivatization.[8][9][10]

  • Sample Preparation (with Derivatization):

    • Similar to GC-MS, lipids are first extracted.

    • For enhanced ionization efficiency and sensitivity, fatty acids can be derivatized. For example, trimethylaminoethyl (TMAE) derivatives can be formed for analysis in positive ion mode.[8] Another approach involves derivatization to dimethylaminoethanol (DMAE) esters.[9]

  • LC-MS/MS Analysis:

    • Column: A reverse-phase column, such as a C18 or a phenyl column, is commonly used for separation.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[8][9]

    • Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying the target fatty acid derivatives.[8][10]

3. Direct Analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Recent advancements allow for the direct analysis of free fatty acids without the need for derivatization.[11]

  • Sample Preparation:

    • A simple liquid-liquid extraction is performed. For instance, in milk samples, proteins can be precipitated with methanol.[11]

  • LC-HRMS Analysis:

    • Column: A suitable reverse-phase column is used.

    • Mobile Phase: A gradient of aqueous and organic solvents is employed.

    • Detection: High-resolution mass spectrometry allows for the accurate mass measurement of the free fatty acids, enabling their direct quantification.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in myristic acid analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., FAMEs, TMAE) Extraction->Derivatization Chromatography Chromatography (GC or LC) Derivatization->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for myristic acid analysis.

logical_relationships cluster_methods Analytical Methods cluster_derivatization Common Derivatization cluster_detectors Detectors GC Gas Chromatography (GC) FAME FAMEs GC->FAME typically requires FID FID GC->FID MS MS GC->MS LC Liquid Chromatography (LC) OtherEsters Other Esters (e.g., TMAE, DMAE) LC->OtherEsters can use NoDeriv Direct Analysis LC->NoDeriv allows for LC->MS MSMS MS/MS LC->MSMS CAD CAD LC->CAD

Caption: Logical relationships between analytical methods and techniques.

References

The Isotope Effect: A Comparative Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in quantitative mass spectrometry. Among the available options, deuterated standards are widely used due to their cost-effectiveness and ease of synthesis.[1][2] However, the substitution of hydrogen with deuterium can introduce isotopic effects that may influence analytical accuracy. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[3] The most commonly used stable isotopes for this purpose are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][3] While chemically similar to the analyte, the subtle mass difference introduced by deuterium can lead to observable physical and chemical distinctions known as isotope effects.

Chromatographic Isotope Effects: The Shifting Peak

One of the most significant isotope effects observed with deuterated standards is a shift in chromatographic retention time. In reversed-phase liquid chromatography (LC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[2][4] This phenomenon is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a decrease in the molecule's van der Waals radius and polarizability.[2] This reduced interaction with the stationary phase results in a shorter retention time.[2]

Conversely, in normal-phase LC, deuterated compounds may exhibit longer retention times.[5] The magnitude of this shift is often proportional to the number of deuterium atoms incorporated into the molecule.[6] While often minor, this chromatographic separation between the analyte and the internal standard can compromise the fundamental assumption of co-elution, potentially leading to differential matrix effects and inaccurate quantification.[2][7][8] Carbon-13 and nitrogen-15 labeled standards, due to the smaller relative mass difference, generally do not exhibit significant chromatographic shifts.[2][9]

Quantitative Data Summary

The following table summarizes experimental data comparing the chromatographic behavior of deuterated standards with their non-deuterated analogs and other SIL standards.

AnalyteInternal StandardChromatographic MethodObserved Retention Time Shift (Analyte vs. Standard)Reference
Dimethyl-labeled E. coli tryptic digestsHeavy-labeled (deuterated)nUHPLC-ESI-MS/MS3 seconds (deuterated eluted earlier)[4]
Dimethyl-labeled E. coli tryptic digestsHeavy-labeled (deuterated)Capillary Zone Electrophoresis (CZE)-ESI-MS0.1 seconds[4]
Olanzapine (OLZ)OLZ-D3Normal-Phase LC-MS-MS-0.06 minutes (deuterated eluted later)[5]
Des-methyl olanzapine (DES)DES-D8Normal-Phase LC-MS-MS-0.12 minutes (deuterated eluted later)[5]
Metformind6-metforminGC-MS0.03 minutes (deuterated eluted earlier)[9]

Isotope Effects on Mass Spectral Fragmentation

Deuterium labeling can also influence the fragmentation patterns of molecules in the mass spectrometer. The difference in bond strength between C-D and C-H can lead to a kinetic isotope effect, where the cleavage of a C-H bond is favored over a C-D bond. This can alter the relative abundances of fragment ions compared to the unlabeled analyte.[2] In some cases, this can be advantageous for elucidating fragmentation mechanisms.[10][11] However, it can also complicate method development, as the optimal multiple reaction monitoring (MRM) transitions may differ between the analyte and the deuterated standard.[1] Furthermore, the potential for H/D exchange in solution or in the ion source can compromise the stability of the label and the accuracy of quantification.[1][12] ¹³C and ¹⁵N labels are not susceptible to these exchange phenomena, offering greater stability.[3][12]

Experimental Protocols

Protocol 1: Evaluation of Chromatographic Isotope Effects in LC-MS

Objective: To determine the retention time difference between an analyte and its deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution containing a known concentration of the analyte and its corresponding deuterated internal standard in a relevant matrix (e.g., plasma, urine). A typical starting concentration is 1 µg/mL.

  • LC-MS/MS System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the analyte and the deuterated internal standard.

  • Data Analysis: Overlay the chromatograms of the analyte and the internal standard. The difference in the retention times at the peak apex is the chromatographic isotope effect.

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate if the chromatographic shift between an analyte and its deuterated standard leads to differential matrix effects.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma) and spike the extracted solvent with the analyte and internal standard at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the optimized LC-MS/MS method from Protocol 1.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for both Set A and Set B.

    • The matrix effect is calculated as: (Peak Area Ratio in Set B / Peak Area Ratio in Set A) * 100%.

    • A value significantly different from 100% indicates the presence of matrix effects. A substantial difference in the matrix effect between the analyte and its deuterated standard suggests that the standard is not adequately compensating for these effects.[7]

Logical Workflow for Internal Standard Selection

The following diagram illustrates a logical workflow for selecting an appropriate internal standard for a quantitative mass spectrometry assay.

internal_standard_selection start Define Analytical Requirements cost Cost and Availability Assessment start->cost deuterated Deuterated Standard cost->deuterated Cost-effective c13_n15 13C or 15N Standard cost->c13_n15 Higher budget chrom_shift Evaluate Chromatographic Shift deuterated->chrom_shift suitable Standard is Suitable c13_n15->suitable Generally minimal isotope effects frag_stability Assess Fragmentation and Label Stability chrom_shift->frag_stability Shift acceptable not_suitable Consider Alternative Standard chrom_shift->not_suitable Shift unacceptable matrix_effect Test for Differential Matrix Effects frag_stability->matrix_effect Stable frag_stability->not_suitable Unstable matrix_effect->suitable No differential effects matrix_effect->not_suitable Differential effects observed

Caption: Workflow for selecting an internal standard.

Signaling Pathway of Isotope Effect on Quantification

The diagram below illustrates how the primary isotope effect (chromatographic shift) can propagate to affect the final quantitative result.

isotope_effect_pathway deuteration Deuterium Labeling bond_strength Altered C-D Bond Properties deuteration->bond_strength chrom_interaction Differential Interaction with Stationary Phase bond_strength->chrom_interaction retention_shift Chromatographic Retention Time Shift chrom_interaction->retention_shift coelution Loss of Co-elution with Analyte retention_shift->coelution matrix_effect Differential Matrix Effects coelution->matrix_effect ionization Variable Ionization Efficiency matrix_effect->ionization ratio Inaccurate Analyte/IS Peak Area Ratio ionization->ratio quantification Biased Quantitative Result ratio->quantification

Caption: Impact of deuterium isotope effect on quantification.

Conclusion

Deuterated internal standards offer a cost-effective and readily available option for quantitative mass spectrometry. However, researchers must be aware of the potential for isotope effects, primarily chromatographic shifts and altered fragmentation, which can impact analytical accuracy. For assays where the highest level of precision and accuracy is required, especially in complex matrices, ¹³C or ¹⁵N-labeled standards are often the superior choice as they exhibit minimal to no isotope effects.[2] Careful method development and validation, including the assessment of chromatographic co-elution and matrix effects, are essential when employing deuterated standards to ensure reliable and reproducible results.

References

A Comparative Guide to Deuterated Fatty Acids: Myristic Acid-d7 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Myristic acid-d7 and other commonly used deuterated fatty acids. The following sections detail their performance as internal standards in quantitative mass spectrometry, their metabolic stability, and their roles in cellular signaling, supported by experimental data and protocols.

Performance as Internal Standards in Mass Spectrometry

Deuterated fatty acids are the gold standard for internal standards in mass spectrometry-based lipidomics due to their similar chemical and physical properties to their endogenous counterparts, with a distinct mass shift. This allows for accurate quantification by correcting for sample loss during extraction and variability in ionization.

While direct comparative studies detailing the analytical performance of a wide range of deuterated fatty acids under identical conditions are limited, performance characteristics can be inferred from method validation studies that utilize cocktails of these standards. Key performance indicators include recovery, linearity, and the limit of detection (LOD).

Table 1: General Performance Characteristics of Deuterated Fatty Acids as Internal Standards

Deuterated Fatty AcidTypical DeuterationMolecular Weight ( g/mol )Expected RecoveryExpected Linearity (R²)Typical LOD
This compound d7235.42High>0.99Low nM range
Palmitic acid-d31d31287.56High>0.99Low nM range
Stearic acid-d7d7291.52High>0.99Low nM range
Oleic acid-d7d7289.50High>0.99Low nM range
Arachidonic acid-d8d8312.52High>0.99Low nM range
Linoleic acid-d4d4284.48High>0.99Low nM range

Note: Expected performance is based on typical values reported in lipidomics literature. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

The choice of a specific deuterated fatty acid as an internal standard is often dictated by the analyte of interest, aiming for the closest possible structural and chemical similarity to ensure comparable extraction efficiency and ionization response. For the analysis of myristic acid, this compound is the ideal internal standard. However, in broader lipid profiling studies, a cocktail of deuterated fatty acids is commonly employed to cover a range of fatty acid chain lengths and saturation levels.

Metabolic Stability and Isotopic Enrichment

Deuterated fatty acids are invaluable tools for tracing the metabolic fate of fatty acids in vivo and in vitro. The stability of the deuterium label and the rate of metabolic turnover are key performance aspects.

Studies comparing the metabolism of different saturated fatty acids have shown that myristic acid is more rapidly metabolized than palmitic acid. In cultured rat hepatocytes, myristic acid was more rapidly taken up and oxidized than palmitic acid[1]. Myristic acid is also a substrate for elongation to palmitic acid[1].

A study in human subjects directly compared the metabolism of deuterated myristate, palmitate, and stearate. The results indicated that myristate is the most rapidly cleared of these saturated fatty acids from triglyceride and phospholipid pools in plasma lipoproteins. This suggests a higher metabolic turnover for myristic acid compared to longer-chain saturated fatty acids.

Table 2: Comparative Metabolic Fate of Deuterated Saturated Fatty Acids in Humans

FeatureDeuterated MyristateDeuterated PalmitateDeuterated Stearate
Incorporation into Triglycerides >95%18%33%
Incorporation into Phospholipids Low7%9%
Mean Residence Time in Triglycerides 8.6 - 9.9 hours12.7 - 15.3 hours10.7 - 15.5 hours
Mean Residence Time in Phospholipids 6.7 - 10.9 hours19.6 - 21.3 hours17.8 - 19.9 hours
Primary Metabolic Pathways β-oxidation, ElongationEsterification, ElongationEsterification, Desaturation

Data synthesized from studies on the metabolism of deuterated fatty acids.

These metabolic differences are crucial when designing tracer studies. The faster turnover of myristic acid means that shorter time courses may be necessary to capture its primary metabolic distribution compared to more slowly metabolized fatty acids like palmitate.

Role in Cellular Signaling

Myristic acid is not just a metabolic intermediate but also a key player in cellular signaling, primarily through the post-translational modification of proteins known as N-myristoylation.

N-Myristoylation Signaling Pathway

N-myristoylation is the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT)[2][3][4][5]. This lipid modification is crucial for membrane targeting and signal transduction of many proteins involved in various cellular processes[2][4][5].

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cellular Membranes (Plasma Membrane, Golgi, ER) Myristic_Acid Myristic Acid Myristoyl_CoA_Synthetase Acyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA ATP -> AMP+PPi NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein CoA Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting

Caption: N-Myristoylation Pathway.

Myristic Acid and the Ubiquitination Pathway

Recent evidence suggests a link between myristic acid and the ubiquitin-proteasome system, a major pathway for protein degradation. Myristic acid can influence the ubiquitination of certain proteins, thereby affecting their stability and function[6][7]. For instance, myristic acid has been shown to regulate the expression of ubiquitin and affect the ubiquitination-lysosome and ubiquitination-proteasome pathways to modulate triglyceride synthesis in bovine mammary epithelial cells[6][7].

Myristic_Acid_Ubiquitination cluster_regulation Cellular Regulation cluster_pathway Ubiquitin-Proteasome Pathway Myristic_Acid Myristic Acid Ubiquitin_Expression ↑ Expression of Ubiquitin (UB) Myristic_Acid->Ubiquitin_Expression Protein_Ubiquitination Modulation of Protein Ubiquitination Myristic_Acid->Protein_Ubiquitination E3 E3 (Ub ligase) Protein_Ubiquitination->E3 influences E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E2->E3 Ub Ubiquitinated_Protein Ubiquitinated Protein E3->Ubiquitinated_Protein Poly-Ub Proteasome 26S Proteasome Degradation_Products Degradation Products Proteasome->Degradation_Products Target_Protein Target Protein Target_Protein->E3 Ubiquitinated_Protein->Proteasome

Caption: Myristic Acid's Influence on Ubiquitination.

Experimental Protocols

The following are generalized protocols for the analysis of fatty acids using deuterated internal standards and for studying fatty acid metabolism.

Protocol 1: Quantification of Fatty Acids in Biological Samples using Deuterated Internal Standards

Objective: To determine the concentration of fatty acids in a biological sample (e.g., plasma, cells, tissue) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards.

Materials:

  • Biological sample

  • Deuterated fatty acid internal standard mix (including this compound, Palmitic acid-d31, etc.) in ethanol

  • Methanol

  • Chloroform or Methyl-tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl) or Formic Acid

  • Iso-octane or Hexane

  • Derivatization agent (e.g., pentafluorobenzyl bromide (PFBBr) for GC-MS; or none for LC-MS)

  • Solvents for chromatography

Procedure:

  • Sample Preparation:

    • To a known amount of sample (e.g., 100 µL of plasma or 1 million cells), add a known amount of the deuterated fatty acid internal standard mix.

    • Perform lipid extraction using a modified Folch or Bligh-Dyer method with Chloroform:Methanol or an MTBE-based method.

    • Acidify the mixture to ensure protonation of fatty acids.

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the lipids.

  • Saponification (for total fatty acid analysis):

    • Evaporate the organic solvent.

    • Add a methanolic base (e.g., NaOH or KOH in methanol) and heat to hydrolyze ester bonds, releasing the fatty acids.

    • Neutralize with acid.

    • Re-extract the fatty acids into an organic solvent.

  • Derivatization (primarily for GC-MS):

    • Evaporate the solvent.

    • Add the derivatization agent (e.g., PFBBr in acetonitrile with a catalyst) to convert the fatty acids to their more volatile esters (e.g., PFB esters).

    • Incubate at room temperature.

    • Dry the sample and reconstitute in the injection solvent (e.g., iso-octane).

  • GC-MS or LC-MS Analysis:

    • Inject the sample into the GC-MS or LC-MS system.

    • Separate the fatty acid derivatives/fatty acids using an appropriate column and temperature/solvent gradient.

    • Detect the analytes and their corresponding deuterated internal standards using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve using known concentrations of non-deuterated fatty acid standards and a fixed concentration of the deuterated internal standard mix.

    • Calculate the ratio of the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard for both the samples and the standards.

    • Determine the concentration of the endogenous fatty acids in the samples by interpolating their peak area ratios on the standard curve.

Protocol 2: Tracing the Metabolic Fate of Deuterated Fatty Acids

Objective: To follow the incorporation and transformation of a specific deuterated fatty acid (e.g., this compound) into various lipid species and metabolic products.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the deuterated fatty acid of interest (e.g., this compound) complexed to fatty acid-free bovine serum albumin (BSA).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells with cold PBS to remove excess labeled fatty acid.

    • Harvest the cells and perform lipid extraction as described in Protocol 1.

  • Lipid Class Separation (Optional):

    • Separate the total lipid extract into different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Analysis of Intact Lipids (LC-MS/MS):

    • Analyze the total lipid extract or the separated lipid classes by LC-MS/MS to identify and quantify the lipid species containing the deuterated fatty acid.

  • Analysis of Fatty Acid Composition (GC-MS):

    • Perform saponification and derivatization of the total lipid extract or separated lipid classes as described in Protocol 1.

    • Analyze the resulting fatty acid methyl esters (FAMEs) or PFB esters by GC-MS.

    • Monitor for the mass shift corresponding to the deuterated fatty acid and its potential metabolic products (e.g., elongated or desaturated forms).

  • Data Analysis:

    • Quantify the amount of the deuterated label incorporated into different lipid species and metabolic products over time to determine the kinetics of uptake, incorporation, and transformation.

Conclusion

This compound is a robust and reliable tool for researchers in lipidomics and drug development. Its performance as an internal standard is comparable to other commonly used deuterated fatty acids, with the key advantage of being the ideal standard for the quantification of its endogenous counterpart. In metabolic studies, the relatively rapid turnover of myristic acid compared to longer-chain saturated fatty acids like palmitic acid is a critical consideration for experimental design. Furthermore, the involvement of myristic acid in crucial signaling pathways like N-myristoylation and its interplay with the ubiquitination system highlight its importance beyond simple metabolism, offering avenues for therapeutic intervention. The choice of deuterated fatty acid will ultimately depend on the specific research question, but this compound offers a versatile and powerful option for a range of applications.

References

Justification for Choosing Myristic Acid-d7 as a Surrogate Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fatty acids by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive justification for the selection of Myristic acid-d7 as a surrogate standard, comparing its performance characteristics with alternative standards and providing supporting experimental context.

The Critical Role of a Surrogate Standard

A surrogate standard is a compound that is chemically similar to the analyte of interest but is not naturally found in the sample. It is added to the sample in a known quantity before any sample preparation steps. The primary function of a surrogate standard is to correct for the loss of analyte during sample extraction, cleanup, and analysis, as well as to compensate for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.

Why this compound is an Excellent Choice

This compound is the deuterium-labeled counterpart of myristic acid, a common 14-carbon saturated fatty acid. Its key advantage lies in its structural and chemical similarity to the endogenous myristic acid. In mass spectrometry-based methods, an ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis.[1] They have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[1] This minimizes variability and improves the accuracy and precision of the measurement.[1]

Key Advantages of this compound:
  • Structural Analogy: Being the deuterated form of myristic acid, it is the ideal internal standard for quantifying this specific fatty acid.[2] Its behavior during extraction and chromatography closely mimics that of the native analyte.

  • Mass Differentiation: The deuterium labels provide a distinct mass difference, allowing the mass spectrometer to differentiate between the standard and the endogenous analyte.

  • Reduced Matrix Effects: Co-elution of the analyte and the deuterated standard helps to compensate for signal suppression or enhancement caused by other components in the sample matrix.[3]

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the reproducibility and accuracy of the analytical method.[1][3]

Performance Comparison: this compound vs. Alternative Standards

The most common alternatives to stable isotope-labeled standards are odd-chain fatty acids (e.g., C17:0, C19:0) or other fatty acids not expected to be present in the sample. While these can be used, they are not as effective as a deuterated standard.

A study on the impact of internal standard selection on the measurement of long-chain fatty acids in blood highlighted that using an internal standard with a slightly different structure can negatively affect method performance.[1] While accuracy may remain relatively stable in some cases, a significant decrease in precision is often observed.[1] The study found that using an alternative isotopologue internal standard increased method variance by a median of 141%.[1] This underscores the importance of using an internal standard that is as structurally similar to the analyte as possible.

FeatureThis compound (Surrogate Standard)Odd-Chain Fatty Acid (e.g., C19:0) (Internal Standard)
Structural Similarity to Myristic Acid Identical (Isotopologue)Different chain length and molecular weight
Co-elution with Myristic Acid Nearly identical retention timeDifferent retention time
Compensation for Matrix Effects HighModerate to Low
Accuracy HighModerate
Precision (Reproducibility) HighModerate to Low[1]
Potential for Natural Occurrence NoneMay be present in some biological samples[1]

Experimental Protocol: Fatty Acid Analysis using a Deuterated Internal Standard

The following is a representative protocol for the extraction and quantification of fatty acids in a biological matrix, adapted from a method utilizing a mixture of deuterated fatty acid internal standards, including a deuterated myristic acid.

1. Sample Preparation:

  • To a 200 µL plasma sample, add 300 µL of deuterated phosphate-buffered saline (dPBS).

  • Add 100 µL of the internal standard mix containing this compound.

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

2. Lipid Extraction:

  • Add 1 mL of iso-octane to the sample, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.

  • For total fatty acid analysis, the remaining methanol fraction can be subjected to saponification with 1N KOH, followed by acidification and re-extraction.

  • Dry the combined organic extracts under a stream of nitrogen or using a speed vacuum.

3. Derivatization:

  • To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample again under vacuum.

4. Analysis by GC-MS:

  • Reconstitute the derivatized sample in 50 µL of iso-octane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Quantify the amount of myristic acid by comparing the peak area of the endogenous analyte to the peak area of the this compound internal standard.

Visualizing the Rationale and Workflow

The following diagrams illustrate the justification for choosing this compound and a typical experimental workflow.

G cluster_0 Justification for Surrogate Standard Selection Analyte Myristic Acid (Analyte) Ideal_IS This compound (Ideal Surrogate) Analyte->Ideal_IS Structurally Identical Alternative_IS Odd-Chain Fatty Acid (Alternative) Analyte->Alternative_IS Structurally Different High_Accuracy High Accuracy Ideal_IS->High_Accuracy Leads to High_Precision High Precision Ideal_IS->High_Precision Leads to Lower_Accuracy Lower Accuracy Alternative_IS->Lower_Accuracy Can lead to Lower_Precision Lower Precision Alternative_IS->Lower_Precision Can lead to

Caption: Logical flow for selecting an ideal surrogate standard.

G Experimental Workflow for Fatty Acid Analysis Start Biological Sample (e.g., Plasma) Add_IS Add this compound (Surrogate Standard) Start->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatization (e.g., PFBBr) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification End Accurate Concentration of Myristic Acid Quantification->End

Caption: A typical workflow for fatty acid analysis.

Conclusion

The selection of this compound as a surrogate standard for the quantification of myristic acid is strongly justified by the principles of isotope dilution mass spectrometry. Its structural and chemical similarity to the analyte of interest ensures the most accurate and precise correction for experimental variability, including extraction efficiency and matrix effects. While alternative standards like odd-chain fatty acids are available, they introduce a greater potential for bias and reduced precision. For researchers, scientists, and drug development professionals seeking the highest quality quantitative data for fatty acid analysis, this compound is the superior choice.

References

Myristic Acid-d7 as an Internal Standard: A Comparative Guide to Linearity and Range in Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of fatty acids, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of Myristic acid-d7, a deuterated analog of myristic acid, focusing on the critical performance metrics of linearity and range of its calibration curves in mass spectrometry-based assays.

This compound serves as an excellent internal standard for the quantification of myristic acid and other fatty acids in complex biological matrices. Its chemical properties closely mirror the analyte of interest, while its mass shift allows for clear differentiation, ensuring accurate and precise measurement. This guide delves into the experimental data supporting its use, compares its performance with other deuterated fatty acid standards, and provides detailed protocols for establishing reliable calibration curves.

Comparative Performance of Deuterated Fatty Acid Internal Standards

The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), is a critical indicator of the method's accuracy over a specified concentration range. An R² value close to 1.000 indicates a strong linear relationship between the analyte concentration and the instrument response. The linear range defines the concentration window within which the assay is accurate and precise.

While direct side-by-side comparative studies exhaustively detailing the linearity and range of a wide array of deuterated fatty acids are not extensively published in single reports, data from various validation studies provide valuable insights. The following table summarizes typical performance characteristics for this compound and other commonly used deuterated fatty acid internal standards, compiled from multiple sources.

Internal StandardTypical Linear Range (ng/mL)Typical Coefficient of Determination (R²)Analytical Method
This compound 10 - 2500> 0.99LC-MS/MS
Palmitic acid-d312.5 - 5000> 0.99LC-MS/MS
Stearic acid-d355 - 5000> 0.99LC-MS/MS

Note: The linear range and R² values can vary depending on the specific matrix, instrumentation, and sample preparation methods employed.

The data indicates that this compound exhibits excellent linearity over a broad concentration range, comparable to other widely used deuterated long-chain fatty acid standards like Palmitic acid-d31 and Stearic acid-d35. This makes it a suitable internal standard for a variety of applications, from trace-level analysis to the quantification of more abundant fatty acids.

Experimental Protocols

Accurate and reproducible quantification is underpinned by a well-defined experimental protocol. Below are detailed methodologies for establishing a calibration curve for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or ethanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve concentrations spanning the desired linear range (e.g., 10, 50, 100, 250, 500, 1000, and 2500 ng/mL).

Sample Preparation for Calibration Curve
  • Matrix Spiking: To an analyte-free matrix (e.g., charcoal-stripped plasma or a synthetic matrix), add a known volume of each working standard solution to create a set of calibration standards.

  • Internal Standard Addition: Add a fixed concentration of the analyte's non-deuterated counterpart (Myristic acid) to each calibration standard.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the fatty acids from the matrix. A common method involves the addition of a mixture of isopropanol, hexane, and water, followed by vortexing and centrifugation to separate the organic layer containing the lipids.

  • Derivatization (Optional but Recommended for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the fatty acids to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reconstitution: Evaporate the solvent from the extracted and derivatized samples and reconstitute them in a solvent compatible with the LC or GC system.

LC-MS/MS Instrumental Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Myristic acid and this compound should be optimized for maximum sensitivity and specificity.

  • Data Analysis: Plot the ratio of the peak area of the analyte (Myristic acid) to the peak area of the internal standard (this compound) against the known concentration of the analyte in the calibration standards. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

Visualizing the Role of Myristic Acid in Cellular Signaling

Myristic acid is not only a component of cellular lipids but also plays a crucial role in protein modification through a process called N-myristoylation. This modification is essential for protein targeting to membranes and for the regulation of various signal transduction pathways. The use of deuterated myristic acid, such as this compound, can be instrumental in tracing the metabolic fate of myristic acid and its incorporation into proteins.

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes attachment NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT MembraneReceptor Membrane Receptor MyristoylatedProtein->MembraneReceptor Membrane Targeting & Protein-Protein Interaction SignalingCascade Downstream Signaling Cascade MembraneReceptor->SignalingCascade Signal Transduction

Caption: N-Myristoylation Signaling Pathway.

The diagram above illustrates the key steps in the N-myristoylation pathway. Myristic acid is first activated to Myristoyl-CoA, which is then transferred by N-Myristoyltransferase (NMT) to the N-terminal glycine of a nascent protein. This modification facilitates the protein's localization to the cell membrane, where it can interact with other proteins and participate in signal transduction cascades.

Conclusion

This compound demonstrates excellent performance as an internal standard for the quantification of fatty acids, with linearity and a dynamic range comparable to other commonly used deuterated standards. Its use, in conjunction with a well-validated experimental protocol, enables researchers to achieve accurate and precise measurements critical for a wide range of scientific investigations. Furthermore, understanding the biological roles of myristic acid, such as in N-myristoylation, highlights the importance of precise quantification in elucidating complex cellular processes.

Safety Operating Guide

Proper Disposal of Myristic Acid-d7: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like Myristic acid-d7, are paramount for ensuring safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, minimizing environmental impact and maintaining a safe laboratory environment.

Immediate Safety and Hazard Information

This compound, while chemically similar to its non-deuterated counterpart, possesses specific hazards that must be understood before handling. According to its Safety Data Sheet (SDS), it is classified with several hazard statements.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, when handling this compound.[2][3]

Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for this compound and its non-deuterated form for easy reference.

ParameterValueSource
GHS Hazard Codes H315, H317, H318, H335, H351, H411[1]
Hazard Statements Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation, Suspected of causing cancer, Toxic to aquatic life with long lasting effects[1]
Oral LD50 (Rat) >10 g/kg[1]
Flash Point >110 °C (>230 °F)[4]
Boiling Point 326 °C (618.8 °F) at 760 mmHg[4]
Melting Point 50 - 57 °C (122 - 134.6 °F)[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in regular trash.[1][2]

Methodology for Waste Handling and Segregation
  • Initial Containment :

    • Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, into a designated, sealable, and clearly labeled waste container.[2][5]

    • Use a polyethylene or polypropylene container to prevent any potential reaction with the container material.[2][6]

  • Waste Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]

    • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Disposal should be carried out by a licensed hazardous waste disposal company, which will typically use incineration or a secure chemical landfill.[3]

Procedure for Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Alert Personnel : Notify colleagues in the immediate area of the spill.[2]

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill :

    • For solid spills, carefully sweep up the material to avoid generating dust.[2][8] Use non-sparking tools if there is any fire hazard.[8]

    • For liquid spills (if the material is melted), use an inert absorbent material like sand or vermiculite to contain the spill.[6][9]

  • Collect and Dispose :

    • Place all contaminated materials, including the absorbent and cleaning tools, into the designated hazardous waste container.[2]

    • Clean the spill area with soap and water, collecting the wash water for disposal as hazardous waste if necessary.[3] Do not allow runoff to enter drains.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MyristicAcidD7_Disposal_Workflow cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound to be Disposed waste_gen Is it waste, spill residue, or contaminated material? start->waste_gen Identify Need package_waste Place in a designated, sealable, and compatible waste container. waste_gen->package_waste Yes label_waste Label container clearly: 'Hazardous Waste' 'this compound' package_waste->label_waste store_waste Store sealed container in a designated, cool, dry, and well-ventilated area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal via Licensed Vendor end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Myristic acid-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Myristic acid-d7. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.

Hazard Summary

This compound is a deuterated form of myristic acid. While some safety data sheets for myristic acid classify it as non-hazardous, others indicate potential risks. The Safety Data Sheet for this compound specifically indicates that it causes skin irritation and serious eye damage.[1][2] It may also cause an allergic skin reaction and respiratory irritation.[1] Furthermore, it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] Given the potential hazards, it is crucial to handle this compound with care and use appropriate personal protective equipment.

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

Protection Type Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]To prevent eye contact which can cause serious damage.[1]
Skin Protection Appropriate protective gloves and clothing.[3][4]To prevent skin contact, which can cause irritation and allergic reactions.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]To be used if ventilation is inadequate, if exposure limits are exceeded, or if irritation occurs to prevent respiratory irritation.[1][3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Operational Plan

The following table outlines the procedural steps for the safe handling of this compound.

Stage Procedure Key Safety Precautions
Receiving & Storage Upon receipt, inspect the container for damage. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] For some solutions, storage at -20°C is recommended.[5]Store away from incompatible materials such as bases and reducing agents.[4]
Handling & Use Handle in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3] Minimize dust generation and accumulation.[3] Avoid contact with eyes, skin, and clothing, and prevent inhalation and ingestion.[3][4][6]Wash hands and any exposed skin thoroughly after handling.[3]
Spill & Emergency In case of a spill, immediately clean it up using proper PPE.[3] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[3][4] A neutralizing agent may be used for cleanup.[1]Ensure the area is well-ventilated.[3] For large spills, alert emergency responders.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Type Disposal Procedure Regulatory Considerations
Unused Product Dispose of as chemical waste in accordance with local, state, and federal regulations.Do not allow the chemical to enter sewers or surface and ground water.[1]
Contaminated Materials Any materials used for cleanup (e.g., absorbents, gloves, clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.Follow institutional and regulatory guidelines for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C Proceed when ready D Weigh/Measure Compound C->D E Perform Experiment D->E J Evacuate Area (if necessary) D->J Spill Occurs F Clean Work Area E->F Experiment complete E->J Spill Occurs G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I K Don Spill-Specific PPE J->K L Contain and Clean Spill K->L M Dispose of Spill Debris L->M M->G Add to waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.